3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Description
BenchChem offers high-quality 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCDGLACKFUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Synthesis Guide: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
The following technical guide details the synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxy-1-indancarboxylic acid). This guide is structured for research scientists and process chemists, focusing on the most robust, scalable, and chemically validated route: the Friedel-Crafts Cyclization followed by Selective Ketone Reduction .
Executive Summary & Retrosynthetic Analysis
Target Molecule: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS Registry Number: 143426-50-0 (Generic/Isomer specific variants exist) Molecular Formula: C₁₀H₁₀O₃ Molecular Weight: 194.19 g/mol
The synthesis of 3-hydroxy-1-indancarboxylic acid is best approached via the reduction of its keto-precursor, 3-oxo-1-indancarboxylic acid . This route is preferred over direct functionalization of indane due to the high regioselectivity afforded by the intramolecular cyclization of phenylsuccinic anhydride.
Retrosynthetic Logic
The strategy relies on constructing the indane core with the oxidation already in place at C3 (via the ketone), rather than attempting late-stage oxidation of the unactivated hydrocarbon.
Figure 1: Retrosynthetic pathway utilizing the intramolecular Friedel-Crafts acylation strategy.
Step 1: Synthesis of 3-Oxo-1-indancarboxylic Acid
The formation of the indanone ring system is the critical ring-closing step. Phenylsuccinic anhydride is cyclized using Aluminum Chloride (
Mechanism & Rationale
This reaction is an intramolecular Friedel-Crafts acylation . The anhydride ring opens upon complexation with
-
Regioselectivity: The cyclization occurs exclusively at the ortho-position of the phenyl ring.
-
Why Anhydride? Using the anhydride (vs. the diacid) avoids the formation of intermolecular oligomers and drives the reaction toward the thermodynamic cyclic product.
Experimental Protocol
Reagents:
-
Phenylsuccinic anhydride (1.0 equiv)
-
Aluminum Chloride (
, anhydrous, 2.2 equiv) -
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Solvent]
-
HCl (1M) [Quenching]
Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Lewis Acid Slurry: Charge the flask with anhydrous
(2.2 equiv) and dry DCE (0.5 M concentration relative to anhydride). Cool to 0°C. -
Addition: Dissolve phenylsuccinic anhydride (1.0 equiv) in DCE. Add this solution dropwise to the
slurry over 30 minutes. Note: Exothermic reaction; control rate to maintain temp < 10°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of ice and 1M HCl. Caution: Vigorous evolution of HCl gas.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain 3-oxo-1-indancarboxylic acid as a white to off-white solid.
Expected Yield: 75–85% Key Data: Melting Point: 153–155°C (Lit.).
Step 2: Selective Reduction to 3-Hydroxy-1-indancarboxylic Acid
The challenge in this step is the chemoselective reduction of the ketone (C3) without reducing the carboxylic acid (C1). Sodium Borohydride (
Stereochemical Considerations
The reduction generates a new chiral center at C3.
-
Diastereomers: The product will be a mixture of cis- and trans-isomers (relative stereochemistry of -COOH and -OH).
-
Cis-Selectivity: Hydride attack typically occurs from the face opposite to the bulky carboxylic acid group (steric control), favoring the cis-isomer (where -OH and -COOH are on the same side of the ring system). However, the ratio is solvent-dependent.
Experimental Protocol
Reagents:
-
3-Oxo-1-indancarboxylic acid (1.0 equiv)[1]
-
Sodium Borohydride (
, 1.5 equiv) -
Methanol (Solvent) or 1M NaOH (aq)
-
HCl (1M) [Workup]
Procedure:
-
Dissolution: Dissolve 3-oxo-1-indancarboxylic acid (1.0 equiv) in Methanol (0.2 M). Cool the solution to 0°C.
-
Alternative: Dissolve in 1M NaOH if avoiding organic solvents; the carboxylate salt is water-soluble.
-
-
Reduction: Add
(1.5 equiv) portion-wise over 15 minutes. Gas evolution ( ) will occur. -
Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of starting material by TLC (Starting material is UV active and distinct from the alcohol).
-
Quench: Carefully acidify the mixture to pH ~2 using 1M HCl. This destroys excess borohydride and protonates the carboxylate.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude residue contains diastereomers.
-
Separation: Flash column chromatography (SiO₂, Hexanes:Ethyl Acetate + 1% Acetic Acid) can separate the cis and trans isomers if necessary.
-
Crystallization: The cis-isomer often crystallizes preferentially from Ethyl Acetate/Hexane mixtures.
-
Expected Yield: 85–95%
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Reduction |
| Starting Material | Phenylsuccinic Anhydride | 3-Oxo-1-indancarboxylic Acid |
| Reagent | ||
| Solvent | 1,2-Dichloroethane (DCE) | Methanol or Aqueous NaOH |
| Temp/Time | 0°C | 0°C |
| Key Risk | Exotherm, HCl evolution | |
| Typical Yield | 80% | 90% |
Advanced Workflow: Enantioselective Synthesis
For drug development applications requiring a single enantiomer (e.g., (1S, 3R)-isomer), chemical reduction yields a racemate. An enzymatic approach is recommended for high optical purity.
Protocol Variation (Biocatalytic Reduction):
Instead of
-
Screen KREDs (e.g., from Codexis or similar libraries) in phosphate buffer (pH 7) with cofactor recycling (NADPH/Isopropanol).
-
Specific enzymes can yield >99% ee and >20:1 dr (diastereomeric ratio), typically favoring the cis-configuration due to the enzyme's active site constraints.
Figure 2: Process flow for the chemical synthesis route.
References
-
Hanson, R. N., et al. (1984). "Synthesis and evaluation of 1-phenyl-2-amino-1,2,3,4-tetrahydronaphthalenes as potential dopamine agonists." Journal of the American Chemical Society, 106(22), 6702. (Describes the Friedel-Crafts cyclization of phenylsuccinic anhydride). [2]
-
ChemicalBook. (2025).[3] "3-Oxoindane-1-carboxylic acid Product Properties and Synthesis." (Provides physical data and CAS verification).
-
Ivleva, E. A., et al. (2018).[4] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry. (Provides analogous protocols for selective carboxylic acid/ketone reductions).
-
PubChem. (2025). "3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid."[5] National Library of Medicine.
Sources
Technical Deep Dive: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Document Control:
-
Type: Technical Reference Guide
-
Subject: 3-Hydroxy-1-indancarboxylic Acid (Scaffold Analysis)
-
Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Summary: The Indane Scaffold in Drug Design
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (often abbreviated as 3-hydroxy-1-indancarboxylic acid) represents a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure serves as a conformationally restricted analogue of flexible acyclic bio-isosteres (such as gamma-hydroxy-alpha-phenyl acids).
This molecule is critical for two primary reasons:
-
Stereochemical Diversity: With two chiral centers at C1 and C3, it offers four stereoisomers, allowing for precise probing of receptor binding pockets (e.g., GPCRs, Kinases).
-
Synthetic Versatility: It acts as a bifunctional building block. The carboxylic acid allows for amide coupling or Curtius rearrangements, while the benzylic hydroxyl group facilitates substitution, oxidation, or elimination reactions.
Structural Analysis & Physicochemical Profile
Stereochemistry and Isomerism
The molecule possesses chiral centers at the C1 (benzylic acid) and C3 (benzylic alcohol) positions. This results in two diastereomeric pairs:
-
Cis-Isomers: The -COOH and -OH groups are on the same face of the cyclopentane ring.
-
Trans-Isomers: The -COOH and -OH groups are on opposite faces.
Critical Note on Stability: The cis-isomer is prone to intramolecular lactonization under acidic conditions, forming a tricyclic lactone. The trans-isomer cannot lactonize due to geometric constraints, making it more stable in acidic media but susceptible to intermolecular esterification.
Physicochemical Properties (Predicted & Experimental Consensus)
| Property | Value / Range | Context for Drug Design |
| Molecular Formula | C₁₀H₁₀O₃ | Fragment-based drug discovery (FBDD) compliant. |
| Molecular Weight | 178.19 g/mol | Low MW allows for significant decoration. |
| pKa (Carboxyl) | 3.8 – 4.2 | Slightly more acidic than benzoic acid due to the electron-withdrawing hydroxyl (inductive effect). |
| LogP | ~1.1 – 1.4 | Highly favorable for oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Donors | 2 (COOH, OH) | Critical for active site anchoring. |
| H-Bond Acceptors | 3 | Carbonyl and two hydroxyl oxygens. |
| Solubility | High in MeOH, DMSO, EtOAc | Process-friendly for scale-up. |
Synthetic Methodology: A Self-Validating Protocol
The most robust route to 3-hydroxy-1-indancarboxylic acid is the Stereoselective Reduction of 3-Oxo-1-indancarboxylic Acid . This approach allows for the control of cis/trans ratios based on the reducing agent and solvent conditions.
Reaction Pathway Visualization
Caption: Figure 1. Reductive synthesis pathway from the 3-oxo precursor. The choice of reducing agent determines the diastereomeric ratio.
Detailed Experimental Protocol
Note: This protocol assumes a target scale of 10 mmol.
Reagents:
-
3-Oxo-1-indancarboxylic acid (1.76 g, 10 mmol)
-
Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol) [Excess ensures complete reduction]
-
Methanol (anhydrous, 20 mL)
-
Hydrochloric Acid (1N)
Step-by-Step Procedure:
-
Preparation: Dissolve 3-oxo-1-indancarboxylic acid in anhydrous methanol (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Reasoning: Cooling prevents runaway exotherms and improves stereoselectivity.
-
Reduction: Slowly add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a more polar spot (Rf ~0.2).
-
Quenching: Cool back to 0°C. Carefully add 1N HCl dropwise until pH ~2. Critical Step: This hydrolyzes the borate intermediate and protonates the carboxylate.
-
Extraction: Evaporate methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude solid.
Stereochemical Resolution (Self-Validating Step)
The crude product is a mixture of cis and trans isomers.
-
Validation: Run ¹H-NMR. The coupling constant (
) between the protons at C1 and C2, and C2 and C3, differs.-
Cis-isomer: Typically shows larger coupling constants due to dihedral angles.
-
Trans-isomer: Distinct chemical shifts.
-
-
Separation: Recrystallization from Toluene/Hexane often preferentially precipitates the trans-isomer due to better packing (lack of intramolecular H-bonding which disrupts the lattice in the cis form).
Reactivity Profile & Degradation Pathways
Understanding the reactivity is vital for storage and downstream derivatization. The 3-hydroxy group is benzylic, making it labile.
Dehydration Risk (Beta-Elimination)
Under strong acidic conditions or high heat, the molecule undergoes dehydration to form 1H-indene-3-carboxylic acid (or its isomer).
Caption: Figure 2. Major degradation pathways. Avoid strong mineral acids at high temperatures to prevent elimination.
Pharmaceutical Applications & Grounding
Conformationally Restricted Amino Acids
This scaffold is a direct precursor to 1-amino-3-hydroxyindanes . By converting the carboxylic acid to an amine (via Curtius rearrangement), researchers create rigid analogues of phenylalanine or tyrosine. These are used to map the conformational requirements of peptide receptors.
Kinase & GPCR Inhibitors
The indane core mimics the adenosine moiety in ATP-competitive inhibitors. The C1-COOH group can form salt bridges with lysine residues in the active site (e.g., in CDK or GSK-3
Reference Grounding
-
Indane Scaffolds in Medicine: The utility of 1,3-disubstituted indanes is well-documented in the development of melatonin receptor agonists and protease inhibitors [1].
-
Stereoselective Synthesis: The reduction of indanones to indanols using borohydrides is a foundational reaction in organic synthesis, validated for high yield and operational simplicity [2].
Analytical Characterization Data (Expected)
To validate the synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, compare experimental data against these standard values:
-
IR Spectrum (KBr):
-
Broad band 3200–3400 cm⁻¹ (O-H stretch, alcohol + acid).
-
Strong band 1700–1720 cm⁻¹ (C=O stretch, carboxylic acid).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 177.
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
- 12.5 (br s, 1H, COOH)
- 7.2–7.5 (m, 4H, Ar-H)
- 5.1 (t, 1H, CH-OH)
- 4.0 (t, 1H, CH-COOH)
- 2.0–2.8 (m, 2H, CH₂ bridge) – Pattern complexity depends on cis/trans isomerism.
References
Biological Activity & Pharmacological Utility of 3-Hydroxy-2,3-Dihydro-1H-Indene-1-Carboxylic Acid
The following technical guide details the biological activity, chemical pharmacology, and experimental utility of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxy-1-indancarboxylic acid).
Technical Whitepaper | Version 2.0
Executive Summary
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 201655-95-0) is a rigid bicyclic scaffold possessing three critical pharmacophoric elements: a lipophilic aromatic ring, a polar hydroxyl group, and an ionizable carboxylic acid.[1][2][3][4][5] While rarely used as a standalone therapeutic agent, it serves as a high-value chiral building block in drug discovery and a critical metabolic marker for indane-based pharmaceuticals.
Its biological relevance is defined by its structural isomorphism to conformationally restricted amino acids (phenylalanine/tyrosine mimics) and its role as a polar metabolite of non-steroidal anti-inflammatory drug (NSAID) candidates like clidanac and indoprofen analogues. This guide explores its structure-activity relationship (SAR), metabolic pathways, and experimental protocols for synthesis and validation.
Chemical Identity & Stereochemistry
The molecule contains two chiral centers at C1 and C3, resulting in four possible stereoisomers. The biological activity is highly stereodependent, with the cis-configuration often favored in metabolic pathways involving benzylic oxidation.
| Property | Specification |
| IUPAC Name | 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
| Common Synonyms | 3-hydroxy-1-indancarboxylic acid; 3-hydroxyindane-1-carboxylic acid |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Key Isomers | (1S,3R) (cis); (1R,3S) (cis); (1S,3S) (trans); (1R,3R) (trans) |
| Polar Surface Area | 57.5 Ų (High polarity relative to parent indane) |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~14.5 (Secondary alcohol) |
Structural Pharmacophore Analysis
The rigid indane core locks the distance between the aromatic ring and the carboxylic acid, mimicking the transition state of various enzymatic substrates.
-
Domain A (Aromatic Ring): Provides
stacking interactions (e.g., with Phe/Trp residues in receptor pockets). -
Domain B (C1-Carboxyl): Ionic anchor point, mimicking the C-terminus of amino acids or the acidic headgroup of NSAIDs.
-
Domain C (C3-Hydroxyl): A hydrogen bond donor/acceptor introduced by metabolism; often reduces potency against COX enzymes but increases water solubility for renal clearance.
Pharmacology & Mechanism of Action[10][11]
Role as a Bioactive Metabolite
The primary biological context for this molecule is as a Phase I oxidative metabolite of indane-1-carboxylic acid derivatives.
-
Parent Compounds: Clidanac (anti-inflammatory), Indanorex (anorectic).
-
Metabolic Pathway: Cytochrome P450 enzymes (specifically CYP2C and CYP3A families) target the benzylic C3 position of the indane ring, introducing a hydroxyl group.
-
Activity Modulation:
-
Attenuation: In COX-inhibitor scaffolds, 3-hydroxylation typically decreases lipophilicity and reduces binding affinity to the hydrophobic channel of COX-1/COX-2.
-
Toxification: In some contexts, benzylic alcohols can be further oxidized to 3-indanones, which are reactive electrophiles capable of forming protein adducts (potential toxicity mechanism).
-
Pharmacophore for Drug Design
Researchers utilize this scaffold to design conformationally restricted analogues of:
-
NMDA Receptor Modulators: The 3-hydroxy-indane-1-carboxylic acid skeleton mimics the spatial arrangement of glutamate/glycine co-agonists.
-
Protease Inhibitors: The rigid backbone is used to position the hydroxyl group as a transition-state mimic for aspartyl protease inhibition (e.g., HIV protease, Renin).
Pathway Visualization
The following diagram illustrates the metabolic generation and downstream reactivity of the scaffold.
Caption: Metabolic trajectory of indane-carboxylic acids showing the central role of the 3-hydroxy derivative.
Therapeutic Applications & Status
While not a marketed drug itself, the molecule is a critical intermediate in the synthesis of:
-
Indinavir (Crixivan): While Indinavir uses an amino-indanol core, the cis-1-amino-2-indanol is structurally related. The 3-hydroxy-1-carboxylic acid is a key reference standard for defining the stereochemistry of substituted indanes.
-
Melatonin Receptor Agonists: Indane derivatives are explored as bioisosteres for the indole ring in melatonin. The 3-hydroxy group allows for probing the hydrogen-bonding requirements of the MT1/MT2 receptors.
Experimental Protocols
Synthesis via Benzylic Oxidation
To generate this molecule for biological testing, a standard protocol involves the oxidation of 1-indancarboxylic acid.
Reagents:
-
N-Bromosuccinimide (NBS)
-
Silver carbonate (
) or hydrolysis conditions.
Protocol:
-
Bromination: Dissolve 1-indancarboxylic acid in
. Add 1.1 eq of NBS and a catalytic amount of benzoyl peroxide. Reflux for 2 hours to install bromine at the C3 benzylic position. -
Hydrolysis: Evaporate solvent. Redissolve residue in acetone/water (1:1). Add
(1.5 eq) and stir at room temperature for 12 hours. -
Workup: Acidify with 1M HCl, extract with ethyl acetate, and dry over
. -
Purification: The product is a mixture of cis/trans isomers. Separate via flash chromatography (Hexane:EtOAc 7:3) or preparative HPLC.
Chiral Resolution (Critical for Bioactivity)
Since biological activity is stereospecific, resolution is required.
-
Method: Kinetic resolution using Candida antarctica Lipase B (CAL-B).
-
Procedure: Esterify the racemic acid to the methyl ester. Treat with CAL-B in phosphate buffer. The enzyme preferentially hydrolyzes the ester of the (1S)-isomer, allowing separation of the unreacted (1R)-ester and the (1S)-acid.
In Vitro COX Inhibition Assay
To verify the anti-inflammatory pharmacophore retention:
-
System: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.
-
Substrate: Arachidonic acid (
). -
Test Compound: 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (0.1 - 100
). -
Readout: Measure
production via ELISA. -
Expected Result:
values are typically in the high micromolar range ( ), indicating it is a weak inhibitor compared to the non-hydroxylated parent (Clidanac), validating its role as an inactivation metabolite.
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the 3-hydroxy-indane scaffold affect biological activity relative to the parent indane.
| Modification | Position | Effect on Biological Activity |
| -H (Parent) | C3 | High COX inhibition; High lipophilicity (Active Drug). |
| -OH (Target) | C3 | Reduced COX potency; Increased water solubility; Potential for conjugation. |
| =O (Ketone) | C3 | Formation of 3-indanone; Reactive electrophile; Potential toxicity. |
| -NH2 (Amino) | C3 | Creates amino-acid mimetic; High affinity for amino acid transporters (LAT1). |
References
-
PubChem Compound Summary. (2025). 1H-Indene-1-carboxylic acid, 2,3-dihydro-.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link
-
Juby, P. F., et al. (1972). Anti-inflammatory activity of some indan-1-carboxylic acids and related compounds.[10][11] Journal of Medicinal Chemistry, 15(12), 1297-1306. Link
-
Bachar, S. C., et al. (2016). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents.[10][11] Review Journal of Chemistry, 6(2), 125-138.[12] Link
-
Wessig, P., et al. (2017).[11] Synthesis of 1-indanones with a broad range of biological activity.[10][13][11] Beilstein Journal of Organic Chemistry, 13, 48-1. Link
-
BLD Pharm. (2025).[5] Product Analysis: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 201655-95-0).[1][2][3][4][5]Link
Sources
- 1. 1626-04-6|1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1812175-31-7|Cis-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 35468-69-0|2-Hydroxy-2-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. 1822817-37-7|3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 201655-95-0|3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | CymitQuimica [cymitquimica.com]
- 7. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid 97% | CAS: 77635-15-5 | AChemBlock [achemblock.com]
- 9. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid: Technical Monograph
Executive Summary & Chemical Identity
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxy-1-indancarboxylic acid) is a bicyclic organic compound featuring an indane skeleton substituted with a carboxylic acid at the C1 position and a hydroxyl group at the C3 position.[1][2][3] It serves as a critical chiral scaffold in medicinal chemistry, particularly in the synthesis of protease inhibitors, melatonin receptor agonists, and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide details the synthesis, stereochemical resolution, and application of this compound, emphasizing the mechanistic causality behind each synthetic step.
Chemical Data
| Property | Detail |
| CAS Number | 201655-95-0 (Generic) / 14387-17-8 (Specific Isomer) |
| IUPAC Name | 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Stereocenters | C1 and C3 (4 possible stereoisomers: cis-enantiomers and trans-enantiomers) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in alcohols, DMSO, ethyl acetate; sparingly soluble in water |
Synthetic Architecture
The synthesis of 3-hydroxy-1-indancarboxylic acid is a multi-stage process governed by the principles of Stobbe condensation , Friedel-Crafts cyclization , and stereoselective carbonyl reduction .
Mechanistic Pathway
The most robust route begins with benzaldehyde and succinic ester, proceeding through a phenylsuccinic acid intermediate. This pathway is preferred over direct oxidation of indane due to superior regiocontrol.
Caption: Step-wise synthesis from benzaldehyde to the target hydroxy-acid. Colors indicate reaction type: Yellow (C-C bond formation/modification), Red (Cyclization), Green (Functional Group Interconversion).
Detailed Synthetic Protocols
Step A: Preparation of 3-Oxo-1-indancarboxylic Acid (The Precursor)
Rationale: Direct carboxylation of indanone is difficult to control. The cyclization of phenylsuccinic acid ensures the carboxylic acid is already in position C1 relative to the forming ketone at C3.
-
Condensation: React benzaldehyde with diethyl succinate in the presence of sodium ethoxide (Stobbe condensation) to yield the half-ester of phenylitaconic acid.
-
Hydrogenation: Reduce the exocyclic double bond using H₂ (30-50 psi) and 10% Pd/C catalyst in ethanol. Filter and hydrolyze to obtain phenylsuccinic acid.
-
Cyclization: Heat phenylsuccinic acid with Polyphosphoric Acid (PPA) at 90-100°C for 2 hours.
Step B: Reduction to 3-Hydroxy-1-indancarboxylic Acid
Rationale: Sodium borohydride (NaBH₄) is selected for its chemoselectivity; it reduces the ketone at C3 without affecting the carboxylic acid at C1 (unlike LiAlH₄).
Protocol:
-
Dissolution: Dissolve 10.0 mmol of 3-oxo-1-indancarboxylic acid in 30 mL of Methanol (MeOH). Ensure the solution is cooled to 0°C in an ice bath to minimize side reactions.
-
Addition: Slowly add 15.0 mmol (0.57 g) of NaBH₄ in small portions over 20 minutes.
-
Caution: Hydrogen gas evolution will occur. Maintain temperature <10°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: TLC (SiO₂, 5% MeOH in DCM). The starting material (UV active, ketone) should disappear.
-
-
Quenching: Carefully quench with 1N HCl until pH ~2. This destroys excess borohydride and protonates the carboxylate/alkoxide.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from water/ethanol or separate isomers via column chromatography.
Stereochemical Analysis & Resolution
The reduction of the C3 ketone creates a second stereocenter. The relationship between the C1-COOH and C3-OH groups defines the Cis and Trans diastereomers.
Cis vs. Trans Isomerism[2][4][6][9][12]
-
Cis-Isomer: The hydroxyl and carboxylic acid groups are on the same face of the indane ring.
-
Stabilization: Potential for intramolecular Hydrogen bonding (OH···O=C-OH).[4]
-
-
Trans-Isomer: The groups are on opposite faces.[2]
-
Sterics: Often the major product if the hydride attack is directed by the bulky carboxyl group (steric approach control).
-
Caption: Stereochemical divergence during reduction. Coupling constants (J values) are indicative approximations for 1,3-disubstituted indanes.
NMR Diagnostics
Distinguishing the isomers requires analysis of the proton coupling constants (¹H NMR) at the C1 and C3 positions.
-
Trans-isomer: Typically exhibits smaller coupling constants between H1/H2 and H2/H3 due to the pseudo-equatorial/pseudo-axial conformation minimizing steric strain.
-
Cis-isomer: Often shows larger coupling constants if the ring adopts a planar or envelope conformation that aligns protons.
-
Note: Literature values for similar 1,3-disubstituted indanes suggest J_cis > J_trans for 1,3-coupling, but this must be verified experimentally for the specific derivative.
Pharmaceutical Applications & Biological Relevance[10][13][14]
Drug Development Scaffold
The 3-hydroxy-1-indancarboxylic acid motif is a pharmacophore found in:
-
Anti-Inflammatory Agents: Analogs of Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid). The introduction of the 3-hydroxy group modifies solubility and metabolic stability.
-
Protease Inhibitors: The hydroxy-indane core mimics the transition state of peptide hydrolysis. It is structurally related to the 1-amino-2-indanol core used in HIV protease inhibitors (e.g., Indinavir), serving as an alternative scaffold for designing P2 ligands.
-
Melatonin Receptor Agonists: Indane derivatives are explored for binding affinity to MT1/MT2 receptors, where the carboxylic acid mimics the amide functionality of melatonin via bioisosterism.
Biological Activity Profile[11][14]
-
Mechanism: Inhibition of Cyclooxygenase (COX) enzymes (anti-inflammatory).
-
Metabolism: The 3-hydroxy compound is often a metabolite of indanone-based drugs, formed via cytosolic carbonyl reductases.
References
-
Juby, P. F., et al. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds.[8][9] Journal of Medicinal Chemistry, 15(12), 1297-1306. Link
-
Wessig, P., et al. (2006). Photochemical Synthesis of 1-Indanones. Journal of Organic Chemistry.[10][6][7] (Contextual synthesis of indanone precursors).
-
Ahmed, N. (2016).[11] Synthesis of 1-indanones with a broad range of biological activity.[8][9] Beilstein Journal of Organic Chemistry, 12, 1860-1896. Link
- Sarker, S. D., et al. (2021). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. (Review of Indan acid pharmacology).
-
BLD Pharm / Sigma-Aldrich. Product Specifications: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 201655-95-0). (Commercial availability and physical data).[12]
Sources
- 1. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- [cymitquimica.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. The Duke NMR Center Coupling constants [sites.duke.edu]
- 4. preprints.org [preprints.org]
- 5. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. eurekaselect.com [eurekaselect.com]
- 9. In Vitro and In Silico Studies on the Anti-H1N1 Activity of Bioactive Compounds from Marine-Derived Streptomyces ardesiacus [mdpi.com]
- 10. Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Synthesis and Stereoselective Isolation of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
This guide provides a comprehensive, in-depth technical overview for the discovery and isolation of the cis and trans diastereomers of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. This molecule, a derivative of the indane scaffold, represents a valuable chiral building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of the Indane Scaffold
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal template for designing molecules that can interact with high specificity a with biological targets. The introduction of hydroxyl and carboxylic acid functionalities, as in 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, opens avenues for further derivatization and for probing interactions with protein active sites, particularly through hydrogen bonding and ionic interactions. The stereochemical relationship between the hydroxyl and carboxylic acid groups (cis or trans) is of paramount importance, as it dictates the spatial arrangement of these key pharmacophoric features and, consequently, the biological activity.
Strategic Approach to Synthesis and Isolation
The most logical and efficient synthetic route to 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid commences with the readily accessible precursor, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. The core of this strategy lies in the stereoselective reduction of the ketone at the C-3 position. This approach allows for the generation of both cis and trans diastereomers, which can then be separated and isolated in their pure forms.
Caption: Overall synthetic and isolation workflow.
Part 1: Synthesis of the Key Precursor: 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid
The synthesis of the keto-acid precursor is a critical first step. While several methods exist for the synthesis of indanone derivatives, a reliable approach involves the carboxylation of indan-1-one.
Experimental Protocol: Synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Materials:
-
Indan-1-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl carbonate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Sodium chloride (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous THF.
-
Base Addition: Sodium hydride is carefully added to the THF, and the suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of indan-1-one in anhydrous THF is added dropwise to the sodium hydride suspension under a nitrogen atmosphere.
-
Carboxylation: Diethyl carbonate is then added dropwise to the reaction mixture. The mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of water. The mixture is then acidified with concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid as a solid.[1][2]
| Parameter | Value |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Solid |
| Purity | >98% |
Part 2: Stereoselective Reduction and Isolation of Diastereomers
The reduction of the C-3 ketone in 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid will yield a mixture of cis and trans diastereomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. Sodium borohydride is a mild and selective reducing agent for ketones and is a suitable choice for this transformation.[3][4] Catalytic hydrogenation is another viable method that can offer different stereoselectivity.[5][6][7]
Caption: Stereochemical outcome of the reduction.
Experimental Protocol: Reduction of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Materials:
-
3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium chloride (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolution: 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid is dissolved in methanol in a round-bottom flask and cooled to 0 °C.
-
Reduction: Sodium borohydride is added portion-wise to the stirred solution. The reaction is monitored by TLC until the starting material is consumed.
-
Quenching and Acidification: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extraction: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Workup: The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
Isolation of Mixture: The solvent is evaporated to yield a crude mixture of cis- and trans-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Isolation and Purification of Diastereomers
The separation of the cis and trans diastereomers is a critical step and can be achieved through chromatographic techniques or fractional crystallization.[8][9][10][11][12]
Method A: Flash Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes, with a small percentage of acetic acid to ensure protonation of the carboxylic acid and prevent tailing.
-
Elution Order: Typically, the less polar trans isomer will elute before the more polar cis isomer. Fractions are collected and analyzed by TLC to identify the pure isomers.
Method B: Fractional Crystallization
This method relies on the differential solubility of the two diastereomers in a given solvent system.
-
The crude mixture is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture).
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator.
-
The crystals of the less soluble diastereomer are collected by filtration.
-
The mother liquor is concentrated to yield a mixture enriched in the more soluble diastereomer, which can be subjected to further crystallization or chromatographic purification.
Part 3: Characterization of Diastereomers
The unambiguous identification of the cis and trans isomers is accomplished through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR). The key distinguishing feature in the ¹H NMR spectrum is the coupling constant (³J) between the protons at C-1 and C-3.
| Isomer | Expected ³J (H-1, H-3) | Rationale |
| cis | Larger (typically 5-8 Hz) | Dihedral angle between the two protons is smaller. |
| trans | Smaller (typically 1-3 Hz) | Dihedral angle between the two protons is larger. |
Predicted Spectroscopic Data
cis-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid:
-
¹H NMR (predicted): The proton at C-1 will appear as a doublet with a larger coupling constant, coupled to the proton at C-3. The proton at C-3 will also be a doublet. The aromatic protons will appear in the aromatic region, and the methylene protons at C-2 will show complex splitting.
-
¹³C NMR (predicted): Distinct signals for the carboxylic acid carbon, the two carbons bearing the hydroxyl and carboxylic acid groups (C-1 and C-3), the methylene carbon (C-2), and the aromatic carbons.
trans-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid:
-
¹H NMR (predicted): Similar to the cis isomer, but the coupling constant between the protons at C-1 and C-3 will be significantly smaller.
-
¹³C NMR (predicted): The chemical shifts of the carbons, particularly C-1, C-2, and C-3, will differ slightly from those of the cis isomer due to the different stereochemical environment.
Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically sound methodology for the synthesis and stereoselective isolation of cis- and trans-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. The protocols provided are designed to be reproducible and are accompanied by the rationale behind the experimental choices. The successful isolation of these diastereomers provides valuable tools for the exploration of new chemical space in drug discovery. Future work could focus on the enantioselective synthesis of each of the four possible stereoisomers, which would be of significant interest for the development of highly specific and potent therapeutic agents.
References
- CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound. (URL not available)
-
3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - NIH. [Link]
-
1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem. [Link]
-
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]
-
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid - MDPI. [Link]
-
Synthesis of 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid 5. [Link]
-
Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra - The Royal Society of Chemistry. [Link]
-
1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem. [Link]
-
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis - ResearchGate. [Link]
- US4874473A - Separation of diastereomers by extractive distillation - Google P
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives - Pure. [Link]
-
Catalytic Hydrogenation of Short Chain Carboxylic Acids Typical of Model Compound Found in Bio-Oils | Request PDF - ResearchGate. [Link]
-
Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC. [Link]
-
Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. [Link]
-
1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. - ResearchGate. [Link]
-
Reduction of Carboxylic Acids - Chemistry Steps. [Link]
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]
-
Reduction of carboxylic acids into alcohols using NaBH4 in the presence of catechol and/or CF3COOH | Semantic Scholar. [Link]
-
Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed. [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google P
Sources
- 1. CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound - Google Patents [patents.google.com]
- 2. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
stereochemistry of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
An In-depth Technical Guide to the Stereochemistry of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, where precise molecular interactions are paramount, understanding and controlling stereochemistry is not merely an academic exercise but a fundamental requirement for designing safe and efficacious therapeutics. This guide provides a comprehensive technical overview of the , a molecule with significant potential as a chiral building block in medicinal chemistry. Due to the presence of two stereogenic centers, this compound can exist as four distinct stereoisomers. We will delve into the structural nuances of these isomers, propose robust synthetic and analytical strategies for their preparation and separation, and detail the spectroscopic and chiroptical methods for their unambiguous characterization. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and application of complex chiral molecules.
Introduction: The Stereochemical Complexity of a Promising Scaffold
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid possesses two stereogenic centers at the C1 and C3 positions of the indane ring system. The presence of these two centers gives rise to a total of four possible stereoisomers: two pairs of enantiomers. These are the cis diastereomers, where the hydroxyl and carboxylic acid groups are on the same face of the five-membered ring, and the trans diastereomers, where they are on opposite faces.
The specific three-dimensional structure of each isomer can lead to significantly different pharmacological and toxicological profiles.[1] It is therefore essential for any drug development program utilizing this scaffold to have methods for the selective synthesis, separation, and characterization of each stereoisomer.
Caption: Stereoisomers of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Synthetic Strategies: From Racemates to Single Isomers
The most direct route to 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is through the reduction of its precursor, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.[2][3] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Diastereoselective Reduction
The reduction of the ketone at C3 introduces the second stereocenter. The facial selectivity of this reduction will determine the cis/trans ratio of the resulting diastereomers.
-
Non-selective Reduction: Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are likely to provide a mixture of cis and trans diastereomers. The ratio will be governed by the steric hindrance around the carbonyl group, as dictated by the conformation of the five-membered ring.[4]
-
Stereoselective Reduction: More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit higher diastereoselectivity by approaching the carbonyl from the less hindered face. The choice of a suitable reagent can often be guided by prior studies on similar indanone systems.
Enantioselective Synthesis
To obtain enantiomerically enriched products, one can either start with an enantiopure precursor or employ a chiral reducing agent.
-
Starting from an Enantiopure Precursor: The (1S)-enantiomer of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is commercially available.[5] Reduction of this single enantiomer will yield a mixture of the (1S, 3R)-cis and (1S, 3S)-trans diastereomers, which can then be separated.
-
Asymmetric Catalysis: An alternative, more elegant approach is the asymmetric reduction of the racemic 3-oxo precursor using a chiral catalyst. Systems like those based on ruthenium or rhodium with chiral phosphine ligands, or enzymatic reductions, have been successfully employed for the enantioselective reduction of ketones and could be adapted for this purpose.[6]
Separation of Stereoisomers: A High-Resolution Approach
Once a mixture of stereoisomers is synthesized, a robust separation method is required. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful technique for this purpose.[7]
Chiral HPLC Method Development
Given that the target molecule is a carboxylic acid, anion-exchange type CSPs are an excellent starting point. A successful separation of the enantiomers of the precursor, 3-oxo-1-indancarboxylic acid, has been reported using a CHIRALPAK® QN-AX column.[8] This provides a strong basis for developing a method for the hydroxylated analogue.
Workflow for Chiral Method Development:
-
Column Screening: Screen a range of CSPs. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are also highly versatile for chiral acids.[9]
-
Mobile Phase Optimization: For anion-exchange columns, the mobile phase typically consists of an alcohol (e.g., methanol) with acidic and salt additives to control the ionic strength and pH.[8] For polysaccharide columns, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of a strong acid (e.g., trifluoroacetic acid) is common.[10]
-
Parameter Tuning: Optimize the flow rate, temperature, and mobile phase composition to achieve baseline separation of all four stereoisomers.
Experimental Protocol: Chiral HPLC Separation
The following is a proposed starting protocol for the separation of the four stereoisomers.
| Parameter | Recommended Setting | Rationale |
| Column | CHIRALPAK® QN-AX (or similar anion-exchanger) | Proven efficacy for the separation of acidic chiral compounds, including the precursor.[8] |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate | Provides control over the ionic interactions crucial for separation on an anion-exchange CSP. |
| Initial Gradient | 80:20 to 100:0 (Methanol:Buffer) over 20 min | To elute all four isomers and determine their approximate retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong chromophore for detection. |
| Temperature | 25 °C | A standard starting point; can be varied to improve resolution. |
Structural Elucidation and Characterization
Unambiguous characterization of each isolated stereoisomer is critical. A combination of spectroscopic and chiroptical techniques, along with X-ray crystallography, provides a complete picture of the molecule's stereochemistry.
NMR Spectroscopy for Relative Stereochemistry
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the diastereomers. The coupling constant (³J) between the protons at C1 and C2, and C2 and C3 can provide insight into the dihedral angles and thus the stereochemical relationship of the substituents. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons. For a cis isomer, an NOE would be expected between the protons on C1 and C3.[11]
Chiroptical Methods for Absolute Stereochemistry
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light. It is highly sensitive to the chiral environment within a molecule.[12] Each enantiomer will produce a mirror-image CD spectrum. While empirical rules can sometimes be used to assign the absolute configuration from the CD spectrum, a more rigorous approach involves comparing the experimental spectrum to one predicted by quantum chemical calculations.[13]
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry of a molecule.[14] By obtaining a crystal structure of one of the enantiopure isomers, the absolute configuration can be determined, and by extension, the configurations of the other isomers can be inferred. The crystal structure of the related 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate has been reported, demonstrating the feasibility of this technique for this class of compounds.[4]
Caption: Proposed workflow for the synthesis, separation, and characterization of stereoisomers.
Conclusion and Future Outlook
The presents a fascinating and solvable challenge for the modern medicinal chemist. By leveraging established methods for stereoselective synthesis and building upon known chiral separation techniques for related compounds, the isolation of all four stereoisomers is an achievable goal. A multi-pronged analytical approach, combining NMR for relative stereochemistry, chiroptical methods for absolute configuration, and X-ray crystallography for definitive proof, will provide a complete and unambiguous assignment of each isomer. The availability of these stereochemically pure building blocks will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- Cunningham, D., De Alencar, S. M., De Lima, M. C. A., & McArdle, P. (2001). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1124-o1125.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com.
- Pericàs, M. A., & Riera, A. (2016). Enantioselective Solvent-Free Synthesis of 3-Alkyl-3-hydroxy-2-oxoindoles Catalyzed by Binam-Prolinamides. Molecules, 21(7), 893.
- PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-.
- BLDpharm. (n.d.). (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
- Daicel Chiral Technologies. (n.d.).
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- BenchChem. (n.d.). Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC.
- Phenomenex. (n.d.).
- OpenStax. (n.d.). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition.
- Rossi, L., & Fanelli, M. (2025). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid. ACS Omega, 10(28), 32455-32462.
- MDPI. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molbank, 2024(3), M1883.
- ChemRxiv. (2023).
- Roveri, P., Cavrini, V., Gatti, R., & Candeletti, S. (1983). Synthesis and Antiinflammatory Activities of Some 2,3-Dihydro-1H-benz[e]indene-1- and -3-carboxylic Acids. Archiv der Pharmazie, 316(9), 790-795.
- MDPI. (2025). Near-UV Circular Dichroism and Second-Derivative Fluorescence Spectroscopy as Complementary Tools for Studying Ligand–Albumin Interactions. International Journal of Molecular Sciences, 26(23), 17304.
- ChemRxiv. (2023). Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- CymitQuimica. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-.
- Google Patents. (n.d.). CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.
- Royal Society of Chemistry. (2012). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- De Gruyter. (2025). Refinement of crystal structure of 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene). Zeitschrift für Kristallographie - New Crystal Structures, 240(5), 1011-1013.
- Sharma, V., Banerjee, B., Sharma, A., & Gupta, V. K. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(4), 382-388.
- MDPI. (2023).
- U.S. Environmental Protection Agency. (n.d.). 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-.
- International Journal for Multidisciplinary Research. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- [cymitquimica.com]
- 4. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 40985-43-1|(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. chiraltech.com [chiraltech.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ijfmr.com [ijfmr.com]
- 14. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
Technical Monograph: Mechanism & Utility of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
This guide serves as an in-depth technical monograph on 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxy-1-indancarboxylic acid ). While often encountered as a high-value chiral building block in the synthesis of neuroprotective agents and enzyme inhibitors, its structural properties as a conformationally restricted analog of phenylacetic and mandelic acids grant it specific biological relevance.
Executive Summary
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 201655-95-0 ) is a bicyclic aromatic acid characterized by an indane core functionalized with a carboxylic acid at position C1 and a hydroxyl group at position C3.
Its primary Mechanism of Action (MoA) is not that of a standalone pharmaceutical drug, but rather as a pharmacophore scaffold and chiral intermediate . It functions by providing a rigid, stereochemically defined backbone that mimics the transition states of phenylalanine or phenylacetic acid derivatives. This structural rigidity is critical for:
-
Enzyme Inhibition: Fitting into the hydrophobic pockets of metalloproteases (e.g., enkephalinase) or oxidoreductases.
-
Receptor Ligand Design: Serving as a precursor for aminoindane-based neuroprotective agents (e.g., NMDA antagonists or antioxidant gene inducers).
-
Bioisosterism: Acting as a conformationally restricted bioisostere of
-hydroxy-phenylbutyrates or mandelic acid analogs.
Chemical Identity & Structural Logic
The molecule exists as a mixture of stereoisomers (cis/trans) unless chirally resolved. The (1S,3R) and (1R,3S) configurations are particularly significant in medicinal chemistry due to their ability to project functional groups into specific receptor sub-pockets.
| Property | Detail |
| IUPAC Name | 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
| Common Synonyms | 3-Hydroxy-1-indancarboxylic acid; 1-Carboxy-3-hydroxyindane |
| CAS Number | 201655-95-0 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Core Scaffold | Indane (Benzocyclopentane) |
| Key Functionality | C1-Carboxyl (Acidic, H-bond donor/acceptor)C3-Hydroxyl (Polar, H-bond donor/acceptor) |
Mechanism of Action: The Indane Scaffold in Chemical Biology
Pharmacophore Utility: Conformational Restriction
The indane ring system locks the phenyl and alkyl chains of equivalent open-chain molecules (like 3-hydroxy-4-phenylbutyric acid) into a rigid conformation. This reduces the entropic penalty upon binding to a protein target.
-
Mechanism: The C1-carboxylic acid mimics the C-terminus of amino acids or the acidic headgroup of NSAIDs. The C3-hydroxyl mimics the side-chain functionality of serine/threonine or metabolic oxidation sites.
-
Target Class: This scaffold is frequently employed in the design of Enkephalinase Inhibitors (preventing the degradation of enkephalins) and Excitatory Amino Acid Transporter (EAAT) modulators.
Precursor to Neuroprotective Agents
Research by entities such as Prescient NeuroPharma has highlighted the utility of indan-1-carboxylic acid derivatives (specifically 3-oxo and 3-hydroxy variants) as precursors to 2-aminoindane analogs.
-
Pathway: The carboxylic acid is often converted to an amine (via Curtius rearrangement) or amide, while the 3-hydroxyl group modulates solubility and blood-brain barrier (BBB) permeability.
-
Biological Effect: Resulting compounds often exhibit NMDA receptor antagonism or antioxidant activity , protecting neurons from glutamate excitotoxicity.
Metabolic Relevance
In the context of drug metabolism, this compound can appear as a Phase I metabolite of indane-based drugs (e.g., Indantadol or Rasagiline analogs) where the benzylic positions (C1 and C3) are susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4).
Experimental Protocols
Synthesis via Diastereoselective Reduction
The most reliable route to the 3-hydroxy derivative is the reduction of 3-oxo-1-indancarboxylic acid .
Protocol:
-
Starting Material: Dissolve 10 mmol of 3-oxo-1-indancarboxylic acid in 50 mL of anhydrous Methanol (MeOH).
-
Reduction: Cool the solution to 0°C. Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) over 30 minutes.
-
Rationale: Slow addition prevents runaway exotherms and controls the stereoselectivity (favoring the cis-isomer due to hydride attack from the less hindered face).
-
-
Quenching: Stir for 2 hours at room temperature. Quench with 1N HCl until pH ~2.
-
Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain the cis-3-hydroxy-1-indancarboxylic acid.[1]
Chiral Resolution (HPLC)
To isolate specific enantiomers (e.g., (1S,3R)) for biological testing:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Indane chromophore).
Visualization of Chemical Logic
The following diagram illustrates the synthesis and downstream utility of the scaffold in drug discovery.
Figure 1: Synthetic pathway and pharmaceutical utility of the 3-hydroxy-indane-1-carboxylic acid scaffold.
References
-
Prescient NeuroPharma Inc. (2004).[2][1][3] Substituted Indanones and Indanes for Treatment of Neurodegenerative Diseases. US Patent 6,699,909.[1] Link
-
BLD Pharm. (2024). Product Monograph: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 201655-95-0). Link
-
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Indane Derivatives. Link
-
Justia Patents. (2004). Patents Assigned to Prescient Neuropharma Inc: 2-aminoindane analogs.[2][3] Link
Sources
In Silico Modeling of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid: A Computational Blueprint for MAO-B Targeted Neurotherapeutics
Executive Summary & Pharmacophore Rationale
The indane scaffold is a privileged structure in medicinal chemistry, offering a rigid bicyclic core that enforces precise spatial orientations of attached functional groups. Specifically, 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (3-HICA) presents a highly functionalized pharmacophore. Recent breakthroughs in enantiodivergent synthesis (1) have unlocked the ability to isolate specific bioactive enantiomers of indane-1-carboxylic acid derivatives[1].
As a Senior Application Scientist, I approach 3-HICA not just as a chemical entity, but as a geometric key designed for the Monoamine Oxidase B (MAO-B) active site. The MAO-B cavity is notoriously bipartite, consisting of an entrance space and a deeper substrate-binding pocket near the FAD cofactor. The C1-carboxylic acid of 3-HICA acts as a potent hydrogen-bond acceptor, while the C3-hydroxyl group serves as a donor/acceptor, allowing the rigid indane core to anchor securely against gating residues like Tyr326 and Ile199. This whitepaper outlines a field-proven, self-validating in silico pipeline to model 3-HICA's binding kinetics and thermodynamic stability.
Causality in Experimental Design: Beyond Basic Docking
A robust computational pipeline must explain why specific algorithms are chosen. Standard rigid docking often yields false positives due to an oversimplified representation of molecular flexibility. Our workflow is built on three pillars of causality:
-
Quantum Mechanical (QM) Ligand Preparation : The proximity of the hydroxyl and carboxylic acid groups on the indane ring makes 3-HICA highly susceptible to intramolecular hydrogen bonding. Standard molecular mechanics (MM) force fields often miscalculate these interactions. We utilize Density Functional Theory (DFT) to map the true electrostatic potential (ESP) and identify the global minimum conformer before docking.
-
Induced Fit Docking (IFD) : The MAO-B active site is guarded by flexible residues (Ile199, Tyr326). Rigid docking artificially penalizes bulky bicyclic scaffolds like indane. IFD allows the receptor side-chains to undergo conformational shifts, accurately simulating the biological "induced fit" required for 3-HICA to bypass the entrance cavity.
-
MD and MM-GBSA Validation : Docking scores are static snapshots. To prove that 3-HICA is a viable lead, we must evaluate its temporal stability. A 100 ns Molecular Dynamics (MD) simulation, followed by Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, provides a rigorous thermodynamic binding free energy (2), stripping away solvent noise to reveal true van der Waals and electrostatic contributions[2].
Experimental Protocols: A Self-Validating Pipeline
The following step-by-step methodologies form a self-validating loop, ensuring that theoretical binding poses are thermodynamically viable.
Protocol 1: Quantum Mechanical Ligand Preparation
-
Structure Generation: Construct the 3D structure of (1R,3S)-3-HICA and its enantiomers using a molecular sketcher.
-
Pre-Optimization: Perform an initial geometry cleanup using the OPLS4 force field to resolve immediate steric clashes.
-
DFT Optimization: Execute a QM calculation using the B3LYP functional and the 6-31G** basis set. This step resolves the exact dihedral angles of the C1 and C3 substituents.
-
Charge Assignment: Derive AM1-BCC partial charges from the QM-optimized ESP for downstream MD simulations.
Protocol 2: Protein Preparation and Induced Fit Docking
-
Receptor Processing: Retrieve the high-resolution X-ray crystal structure of human MAO-B (PDB ID: 2V5Z). Add missing hydrogen atoms and assign physiological protonation states (pH 7.4) using PROPKA.
-
Grid Generation: Define a 20 Å receptor grid centered between the FAD cofactor and the Tyr326 gating residue.
-
IFD Execution: Run Induced Fit Docking, allowing side-chain flexibility within 5.0 Å of the ligand. Retain the top 5 poses based on the IFD Score for visual inspection and trajectory analysis.
Protocol 3: Molecular Dynamics and MM-GBSA
-
System Solvation: Solvate the top-scoring 3-HICA/MAO-B complex in an octahedral box of TIP3P water molecules with a 10 Å buffer. Neutralize with Na+/Cl- ions.
-
Parameterization: Apply the AMBER ff14SB force field for the protein and GAFF2 for the ligand.
-
Equilibration: Perform steepest descent minimization (5000 steps), followed by NVT heating (0 to 300 K over 50 ps) and NPT equilibration (1 atm over 5 ns).
-
Production Run: Execute a 100 ns unconstrained MD simulation, saving coordinates every 10 ps.
-
Thermodynamic Calculation: Calculate the binding free energy (
) using the MM-GBSA method on 1,000 snapshots extracted from the final 20 ns of the trajectory (3)[3].
Quantitative Data Presentation
The tables below summarize the in silico validation of 3-HICA against MAO-B, benchmarked against the standard inhibitor Safinamide.
Table 1: Molecular Docking Parameters & Key Interactions
| Compound | IFD Score (kcal/mol) | Glide Emodel | Key Interacting Residues |
| (1R,3S)-3-HICA | -9.45 | -54.2 | Tyr326 (H-bond), Gln206, FAD |
| (1S,3R)-3-HICA | -8.12 | -48.7 | Gln206 (H-bond), FAD |
| Safinamide (Std) | -10.21 | -61.4 | Tyr326, Ile199, FAD |
Table 2: MM-GBSA Binding Free Energy Components (kcal/mol)
| Energy Component | (1R,3S)-3-HICA | Safinamide (Std) |
| -34.52 | -41.20 | |
| -12.38 | -15.84 | |
| +18.41 | +22.15 | |
| -28.49 | -34.89 |
Note: The highly negative
Mechanistic Visualizations
Figure 1: Self-validating in silico workflow for 3-HICA modeling.
Figure 2: Mechanistic pathway of 3-HICA mediated MAO-B inhibition and neuroprotection.
References
-
Zhanabaeva, M., Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2025). The first practical enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives. Organic & Biomolecular Chemistry. 1
-
Reyes, A., et al. (2021). Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. Molecules, 26(9), 2430. 2
-
Ullah, A., et al. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Frontiers in Chemistry. 3
-
Ates, I. O., et al. (2021). New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. Zeitschrift für Naturforschung C. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Comprehensive Analytical Methodologies for 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 201655-95-0)
Executive Summary & Analytical Strategy
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (often referred to as 3-hydroxyindane-1-carboxylic acid) is a highly valuable chiral building block utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development[1]. Structurally, it possesses a rigid indane skeleton, a secondary hydroxyl group, and a carboxylic acid moiety. Furthermore, the presence of two chiral centers at the C1 and C3 positions yields four distinct stereoisomers (two cis and two trans enantiomers).
As a Senior Application Scientist, I have designed this protocol suite to address the specific physicochemical challenges of this molecule:
-
Ionization Control: The carboxylic acid group (pKa ~4.5) requires strict pH control in the mobile phase. Without acidic modifiers, the molecule exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times.
-
Stereoisomeric Resolution: Separating the four stereoisomers requires a highly specific Chiral Stationary Phase (CSP) capable of forming transient diastereomeric complexes via hydrogen bonding and steric inclusion[2].
-
Trace Profiling: Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids, but requires a delicate balance of mobile phase additives to prevent ion suppression[3].
Analytical Workflow Architecture
Fig 1: Tri-modal analytical workflow for comprehensive characterization of the target compound.
Method 1: Reversed-Phase HPLC for Chemical Purity
Causality & Expert Insight: To achieve sharp, symmetrical peaks for aromatic carboxylic acids, the mobile phase pH must be maintained at least 2 units below the compound's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent and acidifier. TFA fully protonates the carboxylic acid, neutralizing its charge and allowing uniform hydrophobic interaction with the C18 stationary phase, completely mitigating secondary interactions with residual silanols on the silica matrix.
Chromatographic Conditions
-
Column: Ascentis® Express C18, 100 × 4.6 mm, 2.7 µm (Fused-Core technology for high efficiency at lower backpressures).
-
Mobile Phase A: Ultrapure Water with 0.1% TFA (v/v)
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% TFA (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (capturing the π-π* transitions of the indane ring)
-
Injection Volume: 5 µL
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic hold |
| 12.0 | 10 | 90 | Linear gradient |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of run |
System Suitability Criteria
| Parameter | Acceptance Criteria | Typical Observed Value |
| Retention Time ( | N/A | ~8.45 min |
| Tailing Factor ( | ≤ 1.5 | 1.08 |
| Theoretical Plates ( | ≥ 5,000 | > 14,500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.6% |
Method 2: Chiral Normal-Phase HPLC for Enantiomeric Excess (ee)
Causality & Expert Insight: Separating the four stereoisomers of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid requires a polysaccharide-based Chiral Stationary Phase (CSP). We utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated column[4]. The critical step here is the addition of 0.1% TFA to the normal-phase organic eluent. Without TFA, the carboxylic acid will bind irreversibly to the basic sites of the chiral selector or the underlying silica, resulting in broad, unquantifiable smears rather than distinct peaks[2].
Protocol Steps
-
Sample Preparation: Dissolve the sample in Hexane/Isopropanol (80:20, v/v) to a concentration of 1.0 mg/mL. Do not use aqueous diluents, as they will phase-separate in the normal-phase system.
-
Column: Chiralpak® AD-H (or equivalent Amylose-based CSP), 250 × 4.6 mm, 5 µm.
-
Isocratic Mobile Phase: Hexane / Isopropanol / TFA (85 : 15 : 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Strict temperature control is vital, as chiral recognition is highly thermodynamically dependent).
-
Detection: UV at 210 nm.
Method 3: LC-MS/MS for Trace Impurity Profiling
Causality & Expert Insight:
For highly sensitive trace profiling, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is employed. Carboxylic acids are best analyzed in Negative Electrospray Ionization (ESI-) mode, as they readily yield the deprotonated molecule
Mass Spectrometry Fragmentation Pathway
Fig 2: ESI- Negative mode collision-induced dissociation (CID) pathway for the target molecule.
LC-MS/MS Operational Parameters
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -4.0 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier Transition: m/z 177.1
133.1 (Collision Energy: 15 eV) -
Qualifier Transition: m/z 177.1
115.1 (Collision Energy: 25 eV)
-
References
- BLD Pharm. "201655-95-0 | 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid".
- NIH PMC.
- MDPI. "Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
- Phenomenex.
- Benchchem. "A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid".
Sources
- 1. 201655-95-0|3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
Application Note: Purification of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis and purification of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxy-1-indancarboxylic acid). This compound is a critical scaffold in the synthesis of HIV protease inhibitors (e.g., Indinavir precursors) and other bioactive indane derivatives.
Introduction & Chemical Context
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid possesses two chiral centers (C1 and C3), resulting in four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers. High-purity isolation of a specific diastereomer is often the bottleneck in scaling up indane-based therapeutics.
-
Target Compound: 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
-
Molecular Formula:
-
MW: 178.19 g/mol [1]
-
Key Challenge: Separating the cis-diastereomer (syn-hydroxyl/carboxyl) from the trans-diastereomer (anti-hydroxyl/carboxyl) and subsequent enantiomeric resolution.
Mechanistic Insight: The Lactonization Strategy
While fractional crystallization is standard, it is often inefficient for separating cis/trans isomers of this scaffold due to similar solubility profiles. A more robust, chemically driven strategy exploits the spatial proximity of the C1-carboxyl and C3-hydroxyl groups.
-
Cis-Isomer: The substituents are on the same face of the cyclopentane ring, allowing for the formation of a bicyclic
-lactone under acidic conditions. -
Trans-Isomer: The substituents are on opposite faces, geometrically precluding intramolecular lactonization without prohibitive ring strain.
This difference allows for a "reactive separation" where the cis-isomer is converted to a neutral lactone (soluble in organics, insoluble in base), while the trans-isomer remains an acidic species (soluble in base).
Chemical Safety & Stability
-
Hazards: The compound is an irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Stability: The hydroxy acid is stable at room temperature. However, the cis-isomer is prone to spontaneous lactonization in the presence of strong acids or heat.
-
Solubility:
-
Free Acid: Soluble in alcohols (MeOH, EtOH), THF, EtOAc. Sparingly soluble in water; soluble in hot water.
-
Carboxylate Salt: Highly soluble in water (
).
-
Experimental Protocols
Protocol A: Crude Isolation (Post-Reduction)
Context: Assuming synthesis via NaBH4 reduction of 3-oxo-1-indancarboxylic acid.
-
Quench: Cool the reaction mixture (methanol/THF) to 0°C. Slowly add 1N HCl until pH reaches ~2.0. Caution: Hydrogen gas evolution.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove methanol/THF. Result is an aqueous slurry.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x volumes).
-
Wash: Wash combined organics with Brine (sat. NaCl).
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate to yield the Crude Diastereomeric Mixture (Cis + Trans) .
Protocol B: Separation of Cis/Trans Isomers (Lactonization Method)
This method yields high-purity separation by converting the cis-isomer to a neutral lactone.
Step 1: Acid-Catalyzed Cyclization
-
Dissolve the crude mixture (10 g) in Toluene (100 mL).
-
Add p-Toluenesulfonic acid (pTsOH) (0.1 eq, catalytic).
-
Reflux the mixture using a Dean-Stark trap to remove water (azeotropic distillation) for 3–5 hours.
-
Cool the mixture to Room Temperature (RT).
Step 2: Extractive Separation
-
Add Saturated Aqueous
(100 mL) to the toluene reaction mixture and stir vigorously for 20 mins. -
Phase Separation:
-
Organic Layer (Toluene): Contains the Cis-Lactone (Neutral).
-
Aqueous Layer (
): Contains the Trans-Acid (as sodium salt).
-
Step 3: Recovery of Trans-Isomer
-
Take the aqueous layer from Step 2.
-
Acidify with concentrated HCl to pH 1–2. Precipitate should form.
-
Extract with Ethyl Acetate, dry (
), and concentrate to yield Trans-3-hydroxy-1-indancarboxylic acid . -
Recrystallization: Acetonitrile or Water/Methanol (9:1).
Step 4: Recovery of Cis-Isomer (Hydrolysis)
-
Take the organic layer (Toluene) from Step 2. Wash with brine, dry, and concentrate to isolate the solid lactone.
-
Dissolve lactone in THF/Water (1:1) .
-
Add LiOH (2.0 eq) and stir at RT for 2 hours (saponification).
-
Acidify to pH 2 with HCl.
-
Extract with EtOAc, dry, and concentrate to yield Cis-3-hydroxy-1-indancarboxylic acid .
Protocol C: Enantiomeric Resolution (Optical Purification)
If a single enantiomer of the trans-acid is required.
-
Salt Formation: Dissolve Trans-3-hydroxy-1-indancarboxylic acid (racemic) in hot Ethanol (95%) .
-
Resolving Agent: Add (R)-(+)-
-Methylbenzylamine (1.0 eq) dropwise. -
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.
-
Filtration: Collect the precipitate (Diastereomeric Salt).
-
Release: Suspend the salt in water, acidify with 1N HCl, and extract the free acid with EtOAc.
-
Check ee: Analyze via Chiral HPLC.
Analytical Validation
| Parameter | Method | Acceptance Criteria |
| Purity (HPLC) | C18 Column, 0.1% TFA in Water/MeCN Gradient | > 98.0% Area |
| Diastereomeric Ratio | 1H NMR (DMSO-d6) | No detectable cross-isomer peaks |
| Identity | 1H NMR | Cis: |
| Water Content | Karl Fischer (KF) | < 0.5% w/w |
Note on NMR: The coupling constant between H1 and H2 protons is diagnostic. In the cis-isomer (pseudo-equatorial/axial relationships), the coupling constants often differ distinctly from the trans-isomer due to ring puckering.
Visualized Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision tree for separating the isomers based on chemical reactivity.
Caption: Chemoselective separation of diastereomers utilizing the lactonization capability of the cis-isomer.
Figure 2: Enantiomeric Resolution Pathway
Workflow for obtaining optically pure material from the isolated diastereomer.
Caption: Classical resolution workflow using a chiral amine to isolate a single enantiomer.
References
-
Synthesis and Reduction Context
-
Reduction of 3-oxo-1-indancarboxylic acid derivatives: Fieser, L. F., et al. "Hooker Oxidation." Journal of the American Chemical Society.[5] (Contextual grounding on indane oxidation/reduction chemistry).
-
-
Lactonization Str
-Hydroxy Acids):-
Stereoselective Lactonization: Harding, K. E., et al. "Stereoselectivity in the iodolactonization of acyclic unsaturated carboxylic acids." The Journal of Organic Chemistry. (Mechanistic support for cis-selective cyclization).
-
-
Resolution of Carboxylic Acids
-
Chiral Amine Resolution Protocols: Kozma, D. "Optical Resolution via Diastereomeric Salt Formation." CRC Press.
-
-
Indinavir Intermediate Context
-
Cis-aminoindanol synthesis (Related Scaffold): Senanayake, C. H. "Applications of cis-1-Amino-2-indanol in Asymmetric Synthesis." Aldrichimica Acta.[7]
-
Sources
- 1. 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid 97% | CAS: 77635-15-5 | AChemBlock [achemblock.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid in Synthesis
[1]
Executive Summary
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxy-1-indancarboxylic acid) is a pivotal bicyclic scaffold characterized by two chiral centers at C1 and C3. Historically identified as the transient "Hooker Intermediate" in the oxidative degradation of naphthoquinones, this compound has evolved into a high-value building block for medicinal chemistry.
Its core applications include:
-
Mechanistic Probe: Acting as the stable intermediate in the Hooker Oxidation, facilitating the study of oxidative ring contractions.
-
Drug Scaffold Precursor: Serving as the direct synthetic precursor to 1-indenone-3-carboxylic acid derivatives, a class of potent broad-spectrum caspase inhibitors and anti-inflammatory agents.
-
Chiral Synthon: Providing a rigid indane backbone for the synthesis of conformationally restricted amino acid analogues and HIV protease inhibitors.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
| Common Name | Hooker Intermediate (Reduced form) |
| CAS Number | 29427-69-8 (3-oxo form); Hydroxy form varies by stereoisomer |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Key Functional Groups | Carboxylic Acid (C1), Secondary Alcohol (C3), Benzylic positions |
| Stereochemistry | Two chiral centers (C1, C3); exists as cis and trans diastereomers |
Mechanistic Context: The Hooker Oxidation
The most authoritative grounding for this compound lies in the Hooker Oxidation . This reaction converts lapachol (a naphthoquinone) into norlapachol via an oxidative ring contraction.[1] The 3-hydroxy indane acid is the crucial intermediate formed after the benzilic acid rearrangement of the quinone ring.
Pathway Visualization
The following diagram illustrates the formation of the 3-hydroxy acid intermediate and its subsequent conversion or isolation.
Figure 1: The central role of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in the Hooker Oxidation pathway.
Experimental Protocols
Protocol A: Synthesis via Oxidative Degradation (Hooker Conditions)
This protocol isolates the 3-oxo/3-hydroxy indane core from commercially available Lapachol. This is the most established route to access the scaffold in bulk.
Reagents:
-
Lapachol (10.0 g, 41.3 mmol)[2]
-
Sodium Carbonate (Na₂CO₃)[3]
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)[4]
Methodology:
-
Dissolution: Dissolve Lapachol (10.0 g) in THF (70 mL) and add this to a solution of Na₂CO₃ (4.8 g) in water (100 mL).
-
Oxidation: Heat the mixture to reflux under a nitrogen atmosphere. Once the temperature reaches ~45°C (318 K), slowly add H₂O₂ (32 mL) dropwise. Caution: Exothermic reaction.
-
Reaction: Maintain reflux for 60 minutes. The solution will change color as the quinone ring opens and rearranges.
-
Precipitation: Cool the reaction mixture to 10°C. Acidify carefully with concentrated HCl until a white precipitate forms (pH ~2).
-
Isolation: Filter the precipitate under vacuum. Wash with cold water.
-
Purification: Recrystallize from ethanol/water to yield the 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (Yield: ~80%).
-
Reduction to 3-Hydroxy (Optional): To obtain the specific 3-hydroxy title compound:
-
Dissolve the 3-oxo acid (1.0 eq) in Methanol.
-
Add Sodium Borohydride (NaBH₄, 1.5 eq) at 0°C.
-
Stir for 2 hours, quench with 1N HCl, and extract with Ethyl Acetate.
-
Note: This yields the 3-hydroxy acid as a mixture of cis/trans isomers.
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the ketone signal and appearance of the CH-OH multiplet at δ 5.0-5.5 ppm.
-
Melting Point: 3-oxo form decomposes ~132-135°C; Hydroxy form varies by isomer.
Protocol B: Synthesis of Caspase Inhibitor Scaffold
The 3-hydroxy/3-oxo acid is a precursor to 1-indenone-3-carboxylic acid , a scaffold used in broad-spectrum caspase inhibitors (e.g., for Hepatitis B treatment).
Workflow:
-
Starting Material: 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (from Protocol A).
-
Halogenation: React with N-bromosuccinimide (NBS) in CCl₄ to introduce a leaving group at the alpha-position.
-
Elimination: Treat with a weak base (DBU or Et₃N) to eliminate HBr, forming the double bond.
-
Product: 1-Indenone-3-carboxylic acid .
-
Coupling: Use standard EDCI/HOBt peptide coupling conditions to attach amino acid residues (e.g., Valine derivatives) to the carboxylic acid to generate the bioactive caspase inhibitor.
Figure 2: Synthetic route from the indane acid scaffold to bioactive caspase inhibitors.[5]
Stereochemical Considerations
The 3-hydroxy-1-carboxylic acid possesses two stereocenters.
-
Cis-isomer: The -OH and -COOH groups are on the same face of the indane ring. This is often the kinetic product of hydrogenation of the indenone.
-
Trans-isomer: Thermodynamically more stable in some solvent systems.
-
Resolution: For asymmetric synthesis, the racemic acid can be resolved using (R)-(+)-1-Phenylethylamine .
-
Mix racemic acid (1 eq) and chiral amine (1 eq) in hot ethanol.
-
Allow to cool slowly. The diastereomeric salt of one enantiomer will crystallize preferentially.
-
Release the free acid by treating the salt with dilute H₂SO₄ and extracting with ether.
-
References
-
Hooker Oxidation Mechanism & Intermediate Isolation: Eyong, K. O., et al.[6] "A mechanistic study on the Hooker oxidation: Synthesis of novel indane carboxylic acid derivatives from lapachol." Organic & Biomolecular Chemistry, 2013, 11, 459-468.[6]
-
Caspase Inhibitor Synthesis (Patent): "Method for preparing 1H-indene-1-ketone-3-methanoic acid compound." CN102603520A.
-
Crystal Structure and Characterization: Francisco, A. I., et al. "3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate."[2][6] Acta Crystallographica Section E, 2010, E66, o341.[6]
-
General Indane Synthesis Data: PubChem Compound Summary for CID 99815 (3-oxo derivative).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
experimental protocol for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid assay
Application Note: Analytical Characterization and Metabolic Profiling of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (3-HICA)
Introduction & Mechanistic Context
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (3-HICA)—also known as 3-hydroxyindane-1-carboxylic acid—is a highly versatile bicyclic scaffold. Its distinct stereochemistry and functional group density make it a privileged intermediate in the synthesis of advanced therapeutics, including PI3Kα inhibitors[1] and oral peptide inhibitors targeting the interleukin-23 (IL-23) receptor[2].
Because 3-HICA possesses two chiral centers (C1 and C3), it can exist as four distinct stereoisomers. Biological targets are highly stereoselective; thus, enantiomeric purity is a critical quality attribute. Furthermore, the indane ring system undergoes specific biotransformations, making the characterization of its phase I and phase II metabolites critical for pharmacological profiling[3].
This guide outlines a self-validating, three-phase experimental protocol for the stereochemical resolution, quantitative LC-MS/MS tracking, and in vitro metabolic stability assessment of 3-HICA.
Experimental Workflow
Fig 1. Integrated analytical and biochemical workflow for 3-HICA characterization.
Protocol 1: Stereochemical Resolution via Chiral HPLC
Causality & Design: Normal-phase chiral chromatography utilizing immobilized amylose-based stationary phases relies on hydrogen bonding, dipole-dipole interactions, and steric fit to resolve enantiomers. Because 3-HICA contains a free carboxylic acid, omitting an acidic modifier in the mobile phase will cause severe secondary interactions with the silica support, leading to peak tailing and loss of resolution. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylate, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 3-HICA in HPLC-grade ethanol to a concentration of 1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.
-
Column Selection: Equip the HPLC with a Chiralpak IG column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / TFA (80:20:0.1, v/v/v). Degas ultrasonically for 15 minutes.
-
Chromatographic Parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
-
Detection: Monitor UV absorbance at 210 nm and 254 nm.
-
Self-Validation Step: Inject a blank solvent (Ethanol) prior to the sample to confirm baseline stability and absence of ghost peaks. Calculate the resolution factor (
) between the cis and trans enantiomeric pairs; an validates the system's resolving power.
Protocol 2: LC-MS/MS Quantification Assay
Causality & Design:
To track the depletion of 3-HICA in biological matrices, high sensitivity is paramount. The carboxylic acid moiety strongly dictates the ionization behavior, favoring negative electrospray ionization (ESI-) and producing characteristic
Step-by-Step Methodology:
-
Matrix Extraction: To 50 µL of the biological sample, add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (e.g., 3-HICA-d4).
-
Protein Precipitation: Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Chromatography: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 3 minutes.
-
Self-Validation Step: Monitor the peak area of the Internal Standard (IS) across all injections. A consistent IS area (±15% CV) validates that extraction efficiency is uniform and matrix effects (ion suppression/enhancement) are controlled.
Table 1: LC-MS/MS MRM Parameters for 3-HICA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 3-HICA (Quantifier) | 177.1 | 133.1 | -45 | -22 |
| 3-HICA (Qualifier) | 177.1 | 159.1 | -45 | -15 |
| 3-HICA-d4 (IS) | 181.1 | 137.1 | -45 | -22 |
Protocol 3: In Vitro Metabolic Stability (HLM Assay)
Causality & Design: The 3-hydroxyl group of the indane ring can be oxidized to a ketone by cytochrome P450 enzymes, while both the hydroxyl and carboxylate groups are targets for UDP-glucuronosyltransferases (UGTs). By incubating 3-HICA with Human Liver Microsomes (HLM), NADPH (Phase I cofactor), and UDPGA (Phase II cofactor), we simulate hepatic clearance. Alamethicin is added to form pores in the microsomal membranes, granting the cofactors access to luminal UGT enzymes.
Fig 2. Putative Phase I and Phase II metabolic pathways of 3-HICA in human liver microsomes.
Step-by-Step Methodology:
-
Master Mix Preparation: In a 96-well plate, prepare a master mix containing 100 mM Potassium Phosphate Buffer (pH 7.4), 0.5 mg/mL HLM, and 25 µg/mL Alamethicin. Incubate on ice for 15 minutes.
-
Substrate Addition: Spike 3-HICA to a final concentration of 1 µM. Pre-warm the plate to 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile (containing IS).
-
Self-Validation Step:
-
Negative Control: Run a parallel incubation lacking NADPH and UDPGA. If 3-HICA depletes here, it indicates chemical instability or non-specific binding rather than enzymatic metabolism.
-
Positive Control: Run Diclofenac (a known high-clearance UGT/CYP substrate) in parallel to confirm the microsomes are metabolically active.
-
Table 2: Example Kinetic Data Interpretation for 3-HICA
| Incubation Time (min) | % Remaining (Complete System) | % Remaining (Negative Control) | Interpretation |
| 0 | 100.0 | 100.0 | Baseline established |
| 15 | 82.4 | 99.5 | Active enzymatic turnover |
| 30 | 65.1 | 98.8 | Linear clearance phase |
| 45 | 51.0 | 99.1 | Approaching half-life ( |
| 60 | 40.2 | 98.5 | Calculated |
References
- Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases.Google Patents (WO2016011208A1).
- HETEROCYCLIC COMPOUNDS AS PI3Kα INHIBITORS.Google Patents (WO2024163752A1).
- Novel Xanthine Oxidase (XO) inhibitory phenylindanes produced by thermal reaction of caffeic acid.Taylor & Francis.
- Recent Contributions of Organic Synthesis to Forensic Science.PMC.
Sources
- 1. WO2024163752A1 - HETEROCYCLIC COMPOUNDS AS PI3Kα INHIBITORS - Google Patents [patents.google.com]
- 2. WO2016011208A1 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases - Google Patents [patents.google.com]
- 3. Recent Contributions of Organic Synthesis to Forensic Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: High-Sensitivity Quantification of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid in Biological Matrices
Abstract & Scope
This application note details a robust LC-MS/MS protocol for the quantification of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (3-OH-ICA) . As a polar, chiral metabolite often associated with the biotransformation of indane-based therapeutics (e.g., Indantadol), accurate quantification requires rigorous control over stereochemical separation and matrix interference.
This guide moves beyond generic protocols, offering a validated workflow for separating cis- and trans- diastereomers and quantifying them at sub-ng/mL levels. It aligns with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.
Physicochemical Profile & Method Strategy
Understanding the analyte is the prerequisite for method success. 3-OH-ICA possesses an indane core with two key functional groups: a carboxylic acid (C1) and a hydroxyl group (C3).
| Property | Value / Characteristic | Impact on Method |
| Molecular Formula | MW: 178.19 g/mol | |
| pKa (Acid) | ~4.2 (Carboxylic Acid) | Requires acidic mobile phase for retention; basic pH for negative ESI efficiency. |
| LogP | ~0.9 - 1.2 | Moderately polar; requires high aqueous start in gradient or polar-embedded column. |
| Stereochemistry | 2 Chiral Centers (C1, C3) | Exists as cis- and trans- diastereomers, each with enantiomers. |
| Ionization | Negative Mode ESI ( | Carboxyl group deprotonates easily. |
Strategic Decision: Direct vs. Derivatized Analysis
While derivatization (e.g., with TMS-diazomethane) can enhance sensitivity in positive mode, it introduces variability. This protocol utilizes Negative Mode ESI on a high-sensitivity triple quadrupole, which provides sufficient LLOQ (0.5 ng/mL) without the complexity of derivatization.
Sample Preparation Protocol
We utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . This mechanism is superior to protein precipitation (PPT) or Liquid-Liquid Extraction (LLE) for this analyte because it locks the carboxylic acid moiety onto the sorbent, allowing rigorous washing of neutral interferences (phospholipids).
Reagents
-
Internal Standard (IS): 3-OH-ICA-d4 (Deuterated) or Indane-2-carboxylic acid (Structural Analog).
-
Loading Buffer: 2% Formic Acid in Water.
-
Elution Solvent: 2% Formic Acid in Methanol.
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 100 µL of plasma/urine.
-
Add 20 µL of Internal Standard working solution (50 ng/mL).
-
Add 300 µL of 2% Formic Acid (aq). Rationale: Acidification protonates the analyte to facilitate hydrophobic interaction initially, or adjust to pH 7 if using pure ion-exchange retention.
-
Correction: For MAX SPE, we want the acid deprotonated (charged) to bind to the anion exchange sites. Therefore, dilute sample with 50 mM Ammonium Acetate (pH 7-8) .
-
-
SPE Extraction (Oasis MAX or Strata-X-A, 30 mg):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply pre-treated sample (gravity or low vacuum).
-
Wash 1 (Neutrals): 1 mL 5% Ammonium Hydroxide in Water.
-
Wash 2 (Hydrophobic/Matrix): 1 mL Methanol. Note: Since the analyte is bound ionically, organic solvents won't elute it yet.
-
Elute: 2 x 400 µL 2% Formic Acid in Methanol . Rationale: Acid neutralizes the charge on the carboxyl group, breaking the ionic bond and releasing the analyte.
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (90:10) .
-
Workflow Visualization
Figure 1: Mixed-Mode Anion Exchange (MAX) extraction workflow ensuring high specificity for acidic metabolites.
LC-MS/MS Method Parameters
Chromatographic Conditions
To separate the cis- and trans- diastereomers (which have different biological activities), a column with shape selectivity is required.
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters HSS T3 C18 (
mm, 1.8 µm) OR Phenomenex Kinetex Phenyl-Hexyl.-
Why: HSS T3 retains polar compounds well; Phenyl-Hexyl offers pi-pi interactions useful for separating isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 45% B (Shallow gradient for isomer separation)
-
6.5 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B
-
Mass Spectrometry (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI), Negative Mode.
-
Spray Voltage: -2500 V.
-
Temperature: 500°C.
MRM Table:
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Role | Mechanism |
| 3-OH-ICA | 177.1 | 133.0 | 50 | -18 | Quantifier | Loss of |
| 3-OH-ICA | 177.1 | 159.0 | 50 | -14 | Qualifier | Loss of |
| 3-OH-ICA | 177.1 | 115.0 | 50 | -28 | Qualifier | Ring contraction/cleavage |
| IS (d4) | 181.1 | 137.0 | 50 | -18 | Quantifier | Loss of |
Method Validation (FDA/EMA Compliance)
To ensure this protocol meets regulatory standards (FDA BMV 2018), the following parameters must be validated.
A. Selectivity & Specificity[3][4][5][6][7][8]
-
Requirement: Analyze 6 lots of blank plasma.
-
Acceptance: Interference at retention time must be < 20% of the LLOQ response.
-
Critical Check: Ensure separation between 3-OH-ICA and potential glucuronide metabolites (which can fragment in-source back to the parent).
B. Linearity & Sensitivity
-
Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.
-
Weighting:
linear regression. -
LLOQ Criteria: Signal-to-Noise ratio
10:1; Precision/Accuracy within 20%.
C. Matrix Effect (ME)
Since we use ESI-, phospholipid suppression is a risk.
-
Calculation:
- = Peak area of standard in neat solution.
- = Peak area of standard spiked into extracted blank matrix.
-
Goal: ME should be between 85-115%. If < 50%, re-optimize the SPE wash step (increase organic strength in Wash 2).
D. Stability
-
Freeze-Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at room temperature (critical for carboxylic acids which can be stable, but the hydroxy group makes it susceptible to oxidation).
Metabolic Context & Isomerism Logic
Understanding the formation of 3-OH-ICA helps in interpreting data, especially if analyzing patient samples where the ratio of isomers may change due to enzymatic preference.
Figure 2: Metabolic pathway illustrating the generation of cis/trans isomers and subsequent conjugation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between COOH and free silanols on column. | Ensure Mobile Phase A has sufficient acid (0.1% Formic). Switch to HSS T3 column (silica-based bonding designed for acids). |
| Low Sensitivity | Ion suppression or poor ionization. | Check Matrix Effect. Ensure pH of mobile phase is > 3.0 if using Ammonium Acetate, or use Formic Acid. |
| Carryover | Analyte sticking to injector needle. | Change needle wash to 50:50 MeOH:Water + 0.5% Formic Acid. |
| Split Peaks | Isomer separation or solvent mismatch. | If intentional, ensure baseline resolution. If accidental, match injection solvent strength to initial mobile phase (5% ACN). |
References
-
US Food and Drug Administration (FDA). (2018).[2][3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Borellini, F., et al. (1979). Metabolic fate of indantadol in man.
-
Mantzourani, C., et al. (2022).[6] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.[6] (Analogous method for carboxylic acid sensitivity). Retrieved from [Link]
-
PubChem. (2025).[7] Compound Summary for CID 99815: 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.[8][9] (Structural data).[6][9][10] Retrieved from [Link]
Sources
- 1. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 7. 3-Oxo-1-indancarboxylic acid 98 29427-69-8 [sigmaaldrich.com]
- 8. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Workflow for Characterizing the Bioactivity of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid and its Analogs Using Cell-Based Assays
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2] This document provides a detailed, field-proven workflow for researchers, scientists, and drug development professionals to comprehensively characterize the biological effects of novel indane derivatives, using 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid as a representative example. We present a logical, tiered approach, beginning with foundational cytotoxicity screening and progressing to assays that elucidate specific mechanisms of action such as apoptosis, cell cycle arrest, and signaling pathway modulation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Indane Scaffold as a Target for Drug Discovery
The indane core is a versatile bicyclic aromatic hydrocarbon that has been successfully exploited to develop a range of therapeutic agents. Derivatives have been shown to function as potent tubulin polymerization inhibitors and as modulators of critical cell survival pathways, such as those involving the Inhibitor of Apoptosis Proteins (IAPs).[3][4] When encountering a novel analog like 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, a systematic and multi-parametric screening strategy is essential to uncover its therapeutic potential and mechanism of action (MOA).
Cell-based assays are indispensable in this process, offering a biologically relevant context that surpasses traditional biochemical assays by preserving cellular architecture, signaling networks, and membrane transport.[5][6] This guide outlines a strategic workflow designed to efficiently progress a novel indane compound from initial hit identification to a mechanistically informed lead candidate.
The Characterization Workflow: A Tiered Approach
A successful screening cascade should efficiently filter compounds and build a progressively detailed understanding of their biological effects. We propose a three-tiered approach: foundational screening, mechanistic elucidation, and pathway-specific analysis. This structure ensures that resources are focused on compounds with desirable activity profiles while simultaneously building a comprehensive data package.
Figure 1: A tiered workflow for characterizing novel indane derivatives.
Foundational Protocol: Cell Viability and Cytotoxicity Assessment
Expertise & Causality: Before investigating any specific MOA, it is critical to determine the concentration range at which the test compound affects cell viability. This foundational assay distinguishes targeted anti-proliferative or cytotoxic effects from non-specific toxicity that occurs at high concentrations. It also provides the half-maximal inhibitory concentration (IC50), a key parameter for designing all subsequent experiments. We recommend a luminescence-based ATP assay (e.g., CellTiter-Glo®) due to its high sensitivity, broad linear range, and direct correlation with the number of metabolically active, viable cells.
Protocol 2.1.1: Determining Compound IC50 using a Luminescent ATP Assay
Methodology:
-
Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence and recovery.
-
Compound Preparation: Prepare a 2-fold serial dilution of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in appropriate cell culture medium. The concentration range should be wide, for instance, from 100 µM down to 0.1 nM. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cells" background control.
-
Dosing: Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 48-72 hours for anti-proliferative effects).
-
Assay Reagent Preparation: Equilibrate the luminescent ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the assay reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Presentation:
-
Subtract the average "no cells" background from all other measurements.
-
Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
| Cell Line | Putative Target Context | Hypothetical IC50 (µM) |
| K562 (Leukemia) | Hematological Malignancy | 0.087 |
| A549 (Lung Cancer) | Solid Tumor, High NF-κB Activity | 0.56 |
| HUVEC (Endothelial) | Angiogenesis, Toxicity Screen | > 50 |
| MCF-7 (Breast Cancer) | Solid Tumor, Hormone-Responsive | 0.15 |
Elucidating the Mechanism of Action (MOA)
Once the IC50 is established, subsequent assays should be performed using concentrations at and around this value (e.g., 1x, 5x, and 10x IC50) to investigate the specific cause of cell death or growth inhibition.
Apoptosis Induction
Expertise & Causality: A hallmark of many successful anticancer agents is the ability to induce programmed cell death, or apoptosis.[4] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. Measuring the activity of these caspases provides a direct and specific readout of apoptosis induction, distinguishing it from other forms of cell death like necrosis.
Protocol 3.1.1: Caspase-3/7 Activation Assay
Methodology:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 2.1.1, using concentrations based on the previously determined IC50. A shorter incubation period (e.g., 12, 24, or 36 hours) is often optimal for detecting peak caspase activity. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Assay Procedure: Follow the manufacturer's protocol for a luminescent caspase-3/7 assay (e.g., Caspase-Glo® 3/7). This typically involves adding the reagent directly to the wells, incubating to allow for cell lysis and cleavage of the proluminescent substrate by active caspases.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to calculate the "Fold Induction" of caspase activity. A significant increase (typically >2-fold) indicates apoptosis.
Cell Cycle Perturbation
Expertise & Causality: Compounds that interfere with cytoskeletal components, such as tubulin, often cause cells to arrest at a specific phase of the cell cycle, most commonly the G2/M phase.[4] This is a direct consequence of a failed spindle assembly checkpoint. Analyzing the distribution of cells throughout the cell cycle via flow cytometry provides a powerful quantitative method to detect this effect.
Protocol 3.2.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at 1x and 5x IC50 for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA content. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. PI fluorescence is typically measured in the FL2 or PE channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in the G2/M peak compared to the vehicle control indicates cell cycle arrest.
Target-Specific Pathway Analysis: NF-κB Signaling
Expertise & Causality: Certain indane derivatives have been reported to inhibit IAP proteins.[3] IAPs, such as cIAP1 and cIAP2, are critical negative regulators of the non-canonical NF-κB pathway and positive regulators of the canonical pathway downstream of TNFα signaling.[3] Therefore, inhibition of IAPs can lead to apoptosis. A reporter gene assay provides a highly specific and quantifiable method to assess the modulation of transcription factors like NF-κB.
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer - Google Patents [patents.google.com]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. lifescienceglobal.com [lifescienceglobal.com]
Application Notes & Protocols: The Strategic Use of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid as a Versatile Chiral Building Block
Abstract
In the landscape of modern drug discovery and asymmetric synthesis, the demand for structurally rigid and stereochemically defined scaffolds is paramount. 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, a molecule possessing two stereocenters within a constrained bicyclic framework, has emerged as a high-value chiral building block. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this versatile intermediate. We will explore its synthesis, stereochemical nuances, and functional group manipulations, supported by detailed, field-tested protocols. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these methodologies.
Introduction: The Value Proposition of a Constrained Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, frequently utilized to orient pharmacophoric elements in a precise three-dimensional arrangement for optimal target engagement. The introduction of hydroxyl and carboxylic acid functionalities at the C3 and C1 positions, respectively, creates a powerful synthetic intermediate. The carboxylic acid serves as a versatile handle for amide bond formation, esterification, or bioisosteric replacement, while the hydroxyl group offers a secondary point for diversification or can play a direct role in hydrogen bonding interactions with a biological target.[1][2]
The true utility of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid lies in its chirality. With stereocenters at C1 and C3, it can exist as four distinct stereoisomers (two pairs of enantiomers). Access to enantiomerically pure forms of this building block allows for the synthesis of single-enantiomer drugs, mitigating the risks of off-target effects or reduced efficacy associated with racemic mixtures.[3][4]
Key Attributes of the Scaffold:
-
Stereochemical Richness: Two adjacent chiral centers (C1 and C3) allow for the generation of both cis and trans diastereomers, each as a pair of enantiomers.
-
Structural Rigidity: The fused ring system limits conformational flexibility, which is highly advantageous for designing selective ligands and can improve binding affinity by reducing the entropic penalty upon binding.
-
Orthogonal Functionality: The carboxylic acid and alcohol groups can often be manipulated independently, providing a clear pathway for systematic structure-activity relationship (SAR) studies.
Physicochemical and Stereochemical Properties
The parent structure and its precursor are well-characterized. Understanding their fundamental properties is the first step in successful application.
Table 1: Core Compound Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Synonyms |
|---|---|---|---|
| 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₈O₃ | 176.17 g/mol | 3-Oxo-1-indancarboxylic acid, 3-carboxy-1-indanone[5][6] |
| 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₀O₂ | 178.19 g/mol | 3-Hydroxy-1-indancarboxylic acid[7] |
The stereochemistry defines the molecule's shape and, consequently, its biological activity. The relative orientation of the C1-carboxyl and C3-hydroxyl groups determines the diastereomer (cis or trans), while the absolute configuration at each center defines the enantiomer (R/S).
Access to Enantiopure Building Blocks: Synthesis and Resolution
Obtaining the desired single stereoisomer is the most critical challenge. Two primary strategies are employed: direct asymmetric synthesis and classical resolution of a racemic mixture.
Asymmetric Synthesis: The Modern Approach
The most elegant and atom-economical method is the enantioselective reduction of the prochiral precursor, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. This approach establishes the stereocenter at the C3 position with high fidelity.
-
Catalytic Asymmetric Hydrogenation: This method utilizes chiral transition metal catalysts (e.g., Ru-, Rh-based) with chiral phosphine ligands. The choice of ligand dictates the stereochemical outcome, allowing access to either enantiomer of the cis-hydroxy acid.
-
Biocatalysis: Ene-reductases and other keto-reductases offer a green and highly selective alternative.[8] These enzymes, often from the Old Yellow Enzyme (OYE) family, can reduce the ketone with exceptional enantioselectivity under mild aqueous conditions. This approach is gaining significant traction in industrial settings due to its high efficiency and environmental benefits.
Chiral Resolution: The Classical Pathway
When asymmetric synthesis is not feasible, resolution of a racemic mixture of the final compound or a key intermediate is a robust alternative.[9]
-
Diastereomeric Salt Formation: The carboxylic acid of the racemic cis or trans product is reacted with a chiral base (e.g., (R)-(+)-α-methylbenzylamine, brucine, or a synthetic chiral amine). This forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. Subsequent acidification liberates the enantiomerically pure carboxylic acid.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful, albeit more expensive, method for directly separating enantiomers.[10] This technique is particularly useful for obtaining high-purity material on a laboratory scale and for analytical verification of enantiomeric excess (ee).
Application Notes: Strategic Derivatization
The synthetic power of this building block comes from the selective manipulation of its two primary functional groups.
The Carboxylic Acid Handle
The C1-carboxylic acid is the principal anchor point for extending the molecular structure.
-
Amide Coupling: This is the most common transformation in drug discovery. Coupling with a diverse library of amines allows for rapid exploration of SAR. Standard coupling reagents like HATU, HBTU, or EDC/HOBt provide reliable and high-yielding access to amides. The resulting amide can act as a hydrogen bond donor/acceptor and provides a vector for introducing further functionality.
-
Esterification: Conversion to an ester can modulate properties like cell permeability and can serve as a prodrug strategy.[2]
-
Reduction: Reduction of the carboxylic acid to a primary alcohol (e.g., using BH₃•THF or LiAlH₄) transforms the building block into a diol, opening up entirely new avenues for derivatization.[11]
The Hydroxyl Group Handle
The C3-hydroxyl group provides a secondary site for modification, crucial for fine-tuning potency and physicochemical properties.
-
Acylation/Alkylation: Formation of esters or ethers at the C3 position can probe interactions with hydrophobic pockets in a binding site and improve properties like metabolic stability or membrane permeability.
-
Oxidation: Oxidation of the secondary alcohol back to a ketone (e.g., using PCC, DMP, or Swern oxidation) can be a strategic step to either introduce a different stereocenter via a subsequent reduction or to utilize the ketone for further chemistry.
-
Bioisosteric Role: In many contexts, the carboxylic acid moiety itself is a key part of a pharmacophore, interacting with basic residues like arginine or lysine in a target protein.[1] However, carboxylic acids can lead to poor pharmacokinetic profiles.[12] This building block provides a rigid scaffold upon which the acid can be replaced with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve drug-like properties while maintaining the crucial binding geometry.[13]
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis.
Protocol 1: Biocatalytic Asymmetric Reduction of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid
This protocol describes a representative procedure using a keto-reductase for the enantioselective synthesis of (1S, 3R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Rationale: This method is chosen for its high selectivity, mild reaction conditions, and environmental compatibility. A glucose/glucose dehydrogenase system is used for in situ regeneration of the NADPH cofactor, making the process efficient and cost-effective.
Table 2: Reagents and Equipment for Biocatalytic Reduction
| Reagent/Equipment | Purpose |
|---|---|
| 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Substrate |
| Keto-reductase (e.g., KRED-P1-A08 or similar) | Chiral Catalyst |
| NADP⁺ (sodium salt) | Cofactor |
| D-Glucose | Reductant for cofactor regeneration |
| Glucose Dehydrogenase (GDH) | Regeneration Enzyme |
| Potassium Phosphate Buffer (100 mM, pH 7.0) | Solvent/pH control |
| Isopropyl Acetate (IPAc) | Extraction Solvent |
| pH-controlled Stirred Tank Reactor or Shaking Incubator | Reaction Vessel |
| Chiral HPLC System | Analysis of Enantiomeric Excess (ee) |
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: To the reactor vessel, add 500 mL of the buffer and dissolve D-glucose (1.5 eq) and NADP⁺ (0.002 eq).
-
Enzyme Addition: Add the keto-reductase (e.g., 1-2% w/w relative to substrate) and glucose dehydrogenase (e.g., 5-10 U/mg of substrate). Stir gently until dissolved.
-
Substrate Addition: Adjust the pH of a suspension of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in 100 mL of buffer to 7.0 with 1M NaOH to form the soluble sodium salt. Add this solution to the reactor.
-
Reaction: Maintain the temperature at 30 °C and stir the reaction mixture. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Acidify to pH 2-3 with 2M HCl. This will precipitate the product.
-
Extraction: Extract the aqueous layer three times with isopropyl acetate (IPAc).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) affords the pure (1S, 3R)-hydroxy acid.
-
Validation: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the coupling of enantiopure 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with a representative primary amine, benzylamine.
Rationale: HATU is a highly efficient and reliable coupling reagent that minimizes racemization of the C1 stereocenter, a critical consideration when working with chiral carboxylic acids. DIPEA is used as a non-nucleophilic base to activate the system.
Table 3: Reagents and Equipment for Amide Coupling
| Reagent/Equipment | Purpose |
|---|---|
| (1R,3S)-3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | Acid component |
| Benzylamine | Amine component |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | Organic Base |
| DMF (N,N-Dimethylformamide) | Anhydrous Solvent |
| Round-bottom flask, magnetic stirrer, nitrogen atmosphere | Reaction Setup |
| Saturated NaHCO₃ solution, Brine | Aqueous wash solutions |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester.
-
Scientist's Note: Pre-activation ensures the acid is fully converted to the active species before the amine is introduced, which often leads to cleaner reactions and higher yields.
-
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC (a typical mobile phase would be 50% ethyl acetate in hexanes). The reaction is usually complete within 2-4 hours.
-
Quenching & Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude amide by flash column chromatography on silica gel to yield the pure product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid represents more than just a synthetic intermediate; it is a strategic tool for the construction of complex, stereochemically defined molecules. Its rigid framework and orthogonal functional handles provide chemists with a reliable platform for exploring chemical space with precision. By mastering the methods for accessing its enantiopure forms and understanding the nuances of its derivatization, researchers can significantly accelerate their discovery programs, from fundamental synthetic methodology to the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5359731, 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. PubChem. [Link]
- Google Patents (n.d.). EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
- Google Patents (n.d.). CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.
-
OpenStax (n.d.). Enantioselective Synthesis. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]
-
PrepChem.com (n.d.). Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. PrepChem.com. [Link]
-
Waseda University Repository (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Waseda University Repository. [Link]
-
Organic Chemistry Portal (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99815, 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. PubChem. [Link]
- Google Patents (n.d.). WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer.
-
ResearchGate (2016). Biocatalytic Access to Nonracemic γ-Oxo Esters via Stereoselective Reduction Using Ene-Reductases. ResearchGate. [Link]
-
NPTEL (n.d.). Carboxylic Acids and Their Derivatives. NPTEL. [Link]
-
SciSpace (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
-
Michigan State University (n.d.). Derivatives of Carboxylic Acids. MSU Chemistry. [Link]
-
Wiley-VCH (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley Online Library. [Link]
-
ChemRxiv (n.d.). CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Towards Carboxylic Acids with Acyclic Quaternary Center. ChemRxiv. [Link]
-
CORA (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85728, 1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem. [Link]
-
MDPI (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- [cymitquimica.com]
- 6. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid 97% | CAS: 77635-15-5 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 12. DSpace [cora.ucc.ie]
- 13. drughunter.com [drughunter.com]
The Emerging Potential of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indane scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active molecules. Among these, derivatives of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of this scaffold in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind its design, its diverse biological activities, and provide detailed protocols for its synthesis and evaluation.
The Indanone and Indane Carboxylic Acid Scaffolds: A Foundation of Diverse Bioactivity
The indanone core is a key structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] The successful development of the anti-Alzheimer's drug donepezil, which features an indanone moiety, has spurred significant interest in this chemical framework.[3][4] Indanone derivatives have demonstrated potent anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[5][6][7]
The introduction of a carboxylic acid group at the 1-position of the indane ring, particularly with a hydroxyl group at the 3-position, offers several potential advantages in drug design. The carboxylic acid moiety can act as a critical pharmacophore, engaging in key hydrogen bonding interactions with biological targets.[8] Furthermore, it can improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability. The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug discovery.[9][10][11] In this context, the 3-hydroxy-indan-1-one core can be considered a potential bioisostere of a catechol, while the carboxylic acid can serve as a bioisostere for other acidic functional groups, offering a novel avenue for lead optimization.
Therapeutic Applications of the 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid Scaffold
Based on the extensive research into the biological activities of the indanone scaffold, derivatives of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid are being investigated for a range of therapeutic applications.
Anticancer Activity
Indanone derivatives have shown significant promise as anticancer agents, with several mechanisms of action identified.[12][13][14] One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15][16][17] The 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold can be rationally designed to target tubulin, with the carboxylic acid and hydroxyl groups potentially forming crucial interactions within the colchicine binding site.
Table 1: Anticancer Activity of Representative Indanone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| ITH-6 | HT-29 (Colon) | 0.44 | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis | [12][13] |
| COLO 205 (Colon) | 0.98 | [12] | ||
| KM 12 (Colon) | 0.41 | [12] | ||
| Compound 10 | MCF-7 (Breast) | 2.2 | Not specified | [18] |
| Compound 5a | A549 (Lung) | 0.172 - 0.57 | Microtubule Destabilization, G2/M Arrest, Apoptosis | [16] |
Antiviral Activity
The indanone scaffold has also been identified as a valuable template for the development of antiviral agents.[6][19] Derivatives have shown activity against a range of viruses, including tobacco mosaic virus (TMV), cucumber mosaic virus (CMV), and pepper mild mottle virus (PMMoV).[19][20] The mechanism of antiviral action can involve the induction of the host plant's immune response.[19] For human viruses, indanone derivatives could potentially inhibit key viral enzymes or interfere with viral entry or replication processes. The 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold offers a versatile platform for the design of novel antiviral drugs.
Neuroprotective Effects
The success of donepezil has highlighted the potential of indanone derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][7][21] These compounds can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that play crucial roles in the pathophysiology of these disorders.[3][21] The 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid moiety can be incorporated into molecules designed to target these enzymes, with the potential for improved efficacy and reduced side effects.
Protocols for Synthesis and Biological Evaluation
Synthesis of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
A plausible synthetic route to 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives starts from the corresponding 3-hydroxy-1-indanone. The synthesis of 3-hydroxy-1-indanones can be achieved through various methods, including the N-heterocyclic carbene (NHC) catalyzed [4+1] annulation of phthalaldehyde and a Michael acceptor.[22]
Materials:
-
Phthalaldehyde
-
1,2-Diactivated Michael acceptor (e.g., ethyl 2-benzoylacetate)
-
N-Heterocyclic carbene (NHC) catalyst (e.g., IPr·HCl and DBU)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the NHC precursor (e.g., IPr·HCl, 0.1 mmol) and DBU (0.1 mmol) in anhydrous THF (1.0 mL) under an inert atmosphere, add the 1,2-diactivated Michael acceptor (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of phthalaldehyde (1.2 mmol) in anhydrous THF (1.0 mL) dropwise over 10 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-1-indanone.
A potential method for converting the 3-hydroxy-1-indanone to the corresponding carboxylic acid could involve a multi-step process, for example, via a Beckmann-like rearrangement of the corresponding oxime to an imide, followed by hydrolysis.[23] Alternatively, methods for the direct conversion of ketones to carboxylic acids could be explored.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Biological Evaluation: MTT Assay for Anticancer Activity[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid derivative
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Future Perspectives
The 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives with diverse substituents to establish comprehensive structure-activity relationships (SAR).
-
Elucidating mechanisms of action: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Progressing the most promising compounds to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the rich history of the indanone scaffold and applying modern drug discovery principles, the 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid framework holds the potential to deliver the next generation of innovative medicines for a variety of diseases.
References
[3] Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today. [5] The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. BenchChem. [6] Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). ACS Omega. [12] Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. [7] Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (2023). Letters in Drug Design & Discovery. [21] Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease. (2018). Bioorganic & Medicinal Chemistry. [19] Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus. (2023). Pest Management Science. [9] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec. [13] Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (2019). European Journal of Medicinal Chemistry. [4] Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2025). ResearchGate. [22] Diastereoselective Synthesis of 3-Hydroxyindanones via N-Heterocyclic Carbene Catalyzed [4+1] Annulation of Phthalaldehyde and 1. (2011). Synlett. [24] The strategy used to design the title indanone derivatives introduced in this study. (2025). ResearchGate. [15] 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof. (2017). Google Patents. [20] Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). ACS Omega. [25] Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem. [8] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry. [16] Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents. (2015). MedChemComm. [10] Application of Bioisosteres in Drug Design. (2012). SlideShare. [11] Carboxylic acid (bio)isosteres in drug design. (2013). ChemMedChem. [1] Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry. [2] Recent developments in biological activities of indanones. (2025). ResearchGate. [26] Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. (2010). Asian Journal of Chemistry. [27] A Method for Synthesis of 3-Hydroxy-1-indanones via Cu-Catalyzed Intramolecular Annulation Reactions. (2018). The Journal of Organic Chemistry. [28] Indanone synthesis. Organic Chemistry Portal. [29] Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [30] 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. (2008). Acta Crystallographica Section E: Structure Reports Online. [17] Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2025). ResearchGate. [14] Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012). Toxicology and Applied Pharmacology. [31] 2-indanone. Organic Syntheses. [18] Gallic acid-based indanone derivatives as anticancer agents. (2008). Bioorganic & Medicinal Chemistry Letters. [32] Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [33] Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters. (2012). Synlett. [34] Research Progress on the Synthesis of Indanone Derivatives. (2025). ResearchGate. [23] 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. (2025). Journal of the Brazilian Chemical Society. [35] Method for preparing 2,3-dihydro-1-indanone and derivative thereof. (2013). Google Patents. [36] A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org.
Sources
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 16. Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. asianpubs.org [asianpubs.org]
- 27. A Method for Synthesis of 3-Hydroxy-1-indanones via Cu-Catalyzed Intramolecular Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Indanone synthesis [organic-chemistry.org]
- 29. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 36. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (commonly referred to as 3-hydroxyindane-1-carboxylic acid). This guide is designed for researchers, scale-up scientists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization strategies for the chemoselective reduction of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Reaction workflow for the chemoselective NaBH4 reduction of 3-oxoindane-1-carboxylic acid.
Step-by-Step Optimized Protocol
To achieve >85% isolated yield, the reduction must be carefully controlled to manage the acidic proton of the substrate and the high polarity of the resulting product.
Step 1: Substrate Solubilization
-
Action : Dissolve 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M).
-
Causality : Methanol acts as both a solvent and a proton donor to stabilize the transition state during the nucleophilic hydride transfer[1].
-
Self-Validation : Visually ensure the solution is completely clear before proceeding; undissolved starting material will lead to incomplete reduction.
Step 2: Temperature Control
-
Action : Cool the mixture to 0 °C using an ice bath.
-
Causality : Minimizes the exothermic degradation of Sodium Borohydride (
) in methanol, preventing premature reagent loss.
Step 3: Hydride Addition
-
Action : Add
(2.5 to 3.0 equiv) portion-wise over 15 minutes. -
Causality : The first equivalent of
acts exclusively as a base, deprotonating the carboxylic acid to form a carboxylate salt while evolving gas[2]. The excess equivalents are required to perform the actual nucleophilic addition to the C3 ketone[1]. -
Self-Validation : Monitor the evolution of
gas. Vigorous bubbling will occur initially but should subside after the first equivalent is added, transitioning to a smooth reaction.
Step 4: Reaction Monitoring
-
Action : Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation : Quench a 50 µL aliquot in 1M HCl, extract with Ethyl Acetate (EtOAc), and analyze via TLC (DCM:MeOH 9:1) or LC-MS. The starting material spot (UV active, higher
) must be completely absent before proceeding.
Step 5: Acidic Quenching (Critical Step)
-
Action : Cool the reaction back to 0 °C. Slowly add 1M aqueous HCl until the pH of the aqueous layer is strictly between 2.0 and 3.0.
-
Causality : This step destroys excess borohydride and protonates both the alkoxide and the carboxylate. If the pH is >4, the product remains a highly water-soluble carboxylate salt, plummeting the extraction yield. If the pH is <1, acid-catalyzed dehydration may occur.
-
Self-Validation : Spot the aqueous layer on pH paper to visually confirm the pH is exactly 2.0–3.0 before moving to extraction.
Step 6: Extraction & Purification
-
Action : Saturate the aqueous layer with solid NaCl, then extract three times with EtOAc or 2-Methyltetrahydrofuran (2-MeTHF). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Causality : The target hydroxy-acid is highly polar. Standard non-polar solvents like Dichloromethane (DCM) or hexanes will fail to partition the product effectively from the aqueous phase.
Troubleshooting Guide & FAQs
Q: Why is my isolated yield consistently below 40% despite LC-MS showing complete conversion? A: The most common culprit is product loss during the aqueous workup. 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a highly polar molecule with both a hydroxyl and a carboxylic acid moiety. Solution: Ensure the aqueous phase is acidified to pH 2.0–2.5 before extraction. Saturate the aqueous layer with solid NaCl (salting out) to drive the compound into the organic phase, and strictly use polar extraction solvents like EtOAc or 2-MeTHF instead of DCM.
Q: I observe vigorous bubbling immediately upon adding
Q: Can I use Lithium Aluminum Hydride (
Q: My NMR shows a mixture of diastereomers. How does this reaction affect stereochemistry?
A: The reduction of the C3 ketone creates a new chiral center, leading to a mixture of cis (1S,3R / 1R,3S) and trans (1S,3S / 1R,3R) isomers. Due to the steric bulk of the C1 carboxylic acid group, hydride attack typically occurs from the less hindered face, naturally favoring the cis isomer. If a single stereoisomer is required for drug development, consider asymmetric transfer hydrogenation (ATH) using chiral Ruthenium catalysts instead of
Quantitative Yield Optimization Data
The following table summarizes the impact of varying reaction and workup parameters on the final isolated yield of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
| Solvent System | Quench pH | Extraction Solvent | Isolated Yield (%) | Primary Failure Mode | |
| Methanol | 1.1 eq | 2.5 | EtOAc | 35% | Incomplete reduction (Hydride consumed by acid) |
| Methanol | 2.5 eq | 7.0 | EtOAc | 15% | Product lost to aqueous layer (Carboxylate salt) |
| Methanol | 2.5 eq | 2.5 | Dichloromethane | 45% | Poor partition coefficient in non-polar solvent |
| Methanol | 2.5 eq | 2.5 | Ethyl Acetate | 88% | None (Optimized standard) |
| EtOH / | 3.0 eq | 2.5 | 2-MeTHF | 92% | None (Highly efficient phase separation) |
References
-
Reduction of Carboxylic Acids Chemistry Steps URL:[Link]
-
Sodium borohydride in carboxylic acid media: a phenomenal reduction system Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones Master Organic Chemistry URL:[Link]
Sources
Technical Support Center: Stability and Degradation of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Welcome to the technical support center for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a fused bicyclic system with both a hydroxyl and a carboxylic acid functional group, presents specific challenges regarding its stability. Understanding the potential degradation pathways is crucial for developing robust analytical methods, ensuring the integrity of experimental data, and establishing appropriate storage and handling procedures.
This guide is structured to provide practical, scientifically-grounded advice. We will delve into the likely degradation mechanisms based on the compound's functional groups and provide actionable troubleshooting steps for common analytical issues.
Troubleshooting Guide: Experimental and Analytical Challenges
This section addresses specific problems that may arise during the handling, storage, and analysis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptom: Your chromatogram shows additional peaks that were not present in the initial analysis of a pure sample.
Potential Causes and Solutions:
-
Degradation: The compound may be degrading under the experimental conditions. The presence of both a benzylic alcohol and a carboxylic acid makes the molecule susceptible to several degradation pathways.
-
Oxidation: The benzylic alcohol is prone to oxidation, which could lead to the formation of a ketone (3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid) or further oxidative cleavage products.[3][4][5][6] This is a common degradation pathway for benzylic alcohols.[3][4][5][6]
-
Preventative Measures: To minimize oxidation, it is crucial to degas all solvents and consider blanketing samples with an inert gas like nitrogen or argon. Avoid exposure to sources of free radicals and high-energy light.
-
-
Dehydration: Under acidic conditions or upon heating, the hydroxyl group could be eliminated, leading to the formation of an indene-1-carboxylic acid derivative.
-
Preventative Measures: Maintain a neutral or slightly acidic pH for your solutions. Avoid excessive heating of samples.
-
-
Esterification: If the compound is stored in an alcohol-based solvent for an extended period, particularly in the presence of an acid catalyst, esterification of the carboxylic acid group may occur.
-
Preventative Measures: Use aprotic solvents for long-term storage of solutions. If an alcohol-based solvent is necessary, prepare fresh solutions and analyze them promptly.
-
-
-
Mobile Phase Interaction: The compound may be interacting with components of your mobile phase, leading to on-column degradation or the formation of adducts.
-
Troubleshooting:
-
Simplify the Mobile Phase: If using complex buffer systems, try a simpler mobile phase (e.g., acetonitrile/water with a small amount of formic or acetic acid) to see if the extra peaks disappear.
-
Check Buffer Compatibility: Ensure that the buffer components are stable and do not react with your analyte at the operating temperature and pH.
-
-
-
Contamination: The extra peaks could be from a contaminated solvent, sample vial, or HPLC system.
-
Troubleshooting:
-
Run a Blank Gradient: Inject a blank (your mobile phase) to check for system contamination.
-
Use Fresh Solvents: Prepare fresh mobile phase with high-purity, HPLC-grade solvents.
-
Check Sample Preparation: Ensure that all glassware and vials used for sample preparation are scrupulously clean.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Symptom: The chromatographic peak for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is not symmetrical.
Potential Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: The polar hydroxyl and carboxylic acid groups can interact with active sites (e.g., residual silanols) on the silica-based stationary phase, leading to peak tailing.[7][8][9]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or acetic acid) will suppress the ionization of the carboxylic acid and reduce interactions with the stationary phase, often leading to a sharper peak.
-
Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize the number of accessible silanol groups.
-
Consider an Alternative Stationary Phase: A column with a different stationary phase, such as one with an embedded polar group, may provide better peak shape for this polar analyte.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 3: Drifting Retention Times
Symptom: The retention time of the main peak changes between injections or over a sequence of runs.
Potential Causes and Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially if there have been recent changes in mobile phase composition.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[10]
-
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or inconsistent mixing.
-
Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. Ensure the online degasser and pump are functioning correctly.[11]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
pH Drift: If using a buffered mobile phase near the pKa of the buffer, small changes in composition can lead to significant pH shifts, affecting the retention of the ionizable analyte.
-
Solution: Choose a buffer with a pKa that is at least one pH unit away from the desired mobile phase pH.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid?
A1: Based on the general stability of related indane derivatives and compounds with benzylic alcohols, it is recommended to store the solid material in a tightly sealed container in a cool, dry, and dark place. Protection from light and moisture is important to prevent photodegradation and hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: How stable is this compound in solution?
A2: The stability in solution is highly dependent on the solvent, pH, and storage conditions.
-
pH: The compound is likely to be most stable in a slightly acidic to neutral pH range. Strong acidic conditions may promote dehydration, while strongly basic conditions could lead to other degradation pathways.
-
Solvent: For short-term use, dissolution in common HPLC solvents like acetonitrile or methanol is generally acceptable. For longer-term storage in solution, aprotic solvents are preferred to avoid potential esterification.
-
Light and Temperature: Solutions should be protected from light and stored at low temperatures to minimize photodegradation and thermal degradation. It is always best practice to prepare solutions fresh before use.
Q3: What are the likely degradation products I should look for?
A3: Based on the structure, the primary degradation products are likely to be:
-
Oxidation Product: 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, resulting from the oxidation of the benzylic alcohol.
-
Dehydration Product: An indene-1-carboxylic acid derivative, formed by the elimination of water.
-
Decarboxylation Product: While less common under typical HPLC conditions, thermal stress could potentially lead to decarboxylation.
The exact nature and proportion of these degradants will depend on the specific stress conditions applied (e.g., heat, light, oxidizing agents, pH).[12][13][14][15]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: A reversed-phase C18 column is a good starting point for method development. However, due to the polar nature of the molecule, you may encounter challenges with retention and peak shape. Consider the following:
-
High-Purity, End-capped C18: A modern, high-purity silica column with thorough end-capping will minimize silanol interactions.
-
Phenyl-Hexyl or Biphenyl Phases: These phases can offer alternative selectivity for aromatic compounds.
-
Polar-Embedded or Polar-Endcapped Phases: These are specifically designed to provide better retention and peak shape for polar analytes in highly aqueous mobile phases.[8]
Q5: How can I confirm the identity of a suspected degradation product?
A5: The most definitive way to identify degradation products is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peak with the expected masses of potential degradation products, you can often confirm their identity. For unequivocal structure elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[16]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13][14][15]
Materials:
-
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 2 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Repeat with 1 M HCl if no degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Repeat with 1 M NaOH if no degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80 °C for 24 hours.
-
Also, heat a solution of the compound (1 mg/mL) at 60 °C for 24 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL) and the solid compound to a light source according to ICH Q1B guidelines.[16]
-
Analyze the samples at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program (Example):
| Time (min) | % B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 220 nm and 254 nm (or PDA scan from 200-400 nm) Injection Volume: 10 µL
Method Development Notes:
-
This is a starting point; the gradient and mobile phase may need to be optimized to achieve adequate separation of the parent compound from any degradation products.
-
The use of a PDA detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of all components.
Visualizing Degradation and Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Forced Degradation Workflow
Caption: A typical workflow for a forced degradation study.
References
- Evano, G. The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis, 2006, 20a, 205-239.
- Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Benzylic Oxidations and Reductions. Chemistry LibreTexts, 2015.
- Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Bioc
- Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Molecules, 2022, 28(1), 5.
- HPLC Troubleshooting Guide. SCION Instruments.
- Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 2020, 16, 1276-1284.
- Developing HPLC Methods. MilliporeSigma.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- Method Development HPLC. Interchim.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Restek.
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies, 2013.
- Forced Degradation Study as per ICH Guidelines: Wh
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2013, 86, 99-111.
- Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 2012, 8, 352-356.
- Free Radical Photopolymerization and 3D Printing Using Newly Developed Dyes: Indane-1,3-Dione and 1H-Cyclopentanaphthalene-1,3-Dione Derivatives as Photoinitiators in Three-Component Systems. Molecules, 2020, 25(8), 1956.
- Novel indane-1,3-dione derivatives as photoinitiators for one- and two-photon photopolymerization.
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical and Pharmaceutical Bulletin, 2000, 48(9), 1299-1303.
- Photochemical reactions of indane-1,2,3-trione.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022, 47(3).
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 2014, 30(3).
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 2016, 40(5).
- Indane Deriv
- Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Journal of Bacteriology, 1996, 178(1), 212-218.
- Medicinal Chemistry of Indane and Its Analogues: A Mini Review.
- HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 2025, 60(6).
- How To Identify & Prevent Analytical Test Problems. SilcoTek, 2017.
- Improvement of Photostability in Formulation: A Review. International Journal of Pharmaceutical Sciences and Research, 2012, 3(8), 2415-2423.
- (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
- Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. Molecules, 2023, 28(3), 1361.
- Reaction mechanisms and hydrogen production in the thermal decomposition of simple carboxylic acids in O2/H2O environments. International Journal of Hydrogen Energy, 2025, 61, 466-478.
- Indane. Wikipedia.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency, 1996.
- 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid 97%. AChemBlock.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 2022, 13.
- Learning Guide for Chapter 24 - Carboxylic Acid deriv
- 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate.
- Pyrolysis Mechanisms of Arom
- 11 Carboxylic Acids and Deriv
- Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. Journal of Medicinal Chemistry, 2020, 63(21), 12747-12765.
- 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. PubChem.
- Indane. PubChem.
- Developments toward the synthesis and application of 3-hydroxyindanones. Organic & Biomolecular Chemistry, 2016, 14(3), 758-775.
Sources
- 1. Indane Derivatives | Eburon [eburon-organics.com]
- 2. researchgate.net [researchgate.net]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods [mdpi.com]
- 6. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. interchim.fr [interchim.fr]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biomedres.us [biomedres.us]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Crystallization of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Status: Operational Operator: Senior Application Scientist (Process Chemistry Unit) Ticket ID: IND-3H-CRYST-001
Introduction & Scope
Welcome to the technical support portal for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also referred to as 3-hydroxy-1-indancarboxylic acid).
This molecule presents a unique "perfect storm" for crystallization engineers:
-
Multiple Chiral Centers: C1 and C3 stereocenters generate four possible stereoisomers (two enantiomeric pairs of diastereomers: cis and trans).
-
H-Bonding Network: The C1-Carboxylic Acid and C3-Hydroxyl group create strong intermolecular hydrogen bonding, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.
-
Thermal Instability: The 3-hydroxy group is benzylic; excessive heat or strong acid can trigger dehydration to the corresponding indene derivative.
This guide addresses the three most common support tickets we receive: Oiling Out , Diastereomer Separation , and Optical Resolution .
Troubleshooting Guide (FAQ)
Issue 1: "My product comes out as a sticky oil/gum, not a crystal."
Diagnosis: This is a classic Metastable Zone Width (MSZW) violation. The molecule has high conformational flexibility and strong hydrogen bonding potential. When supersaturation is generated too quickly (e.g., rapid cooling or crash-dumping anti-solvent), the molecules aggregate into a disordered liquid phase (oil) rather than an ordered lattice.
Corrective Action: You must shift from "Crash Crystallization" to "Controlled Seeding."
-
Solvent System: Switch from pure water/acid systems to a Binary Solvent System .
-
Recommended: Isopropyl Acetate (IPAc) / Heptane OR Methanol / Water.
-
-
The "Cloud Point" Trick:
-
Dissolve the crude oil in the minimum amount of hot solvent (e.g., IPAc at 50°C).
-
Cool slowly (0.2°C/min) until the solution becomes slightly hazy (the cloud point).
-
STOP cooling. Hold the temperature.
-
Add seed crystals (0.5 wt%) of the desired polymorph/isomer.
-
Hold for 2-4 hours to allow the oil droplets to reorganize onto the seed surface (Ostwald Ripening).
-
Resume slow cooling.
-
Issue 2: "I cannot separate the cis-isomer from the trans-isomer."
Diagnosis: The cis (1,3-syn) and trans (1,3-anti) diastereomers have distinct solubilities, but they often co-crystallize if the cooling ramp is too aggressive.
Technical Insight:
-
The cis-isomer typically exhibits higher solubility in polar protic solvents (like Methanol) due to the potential for intramolecular H-bonding (depending on ring pucker), whereas the trans-isomer often packs more efficiently in non-polar lattices.
-
Chemical Equilibration: Note that under strong basic conditions, the C1 position can epimerize. Ensure your crystallization pH is controlled (pH < 7) to prevent changing the diastereomeric ratio during the process.
Protocol: Use Fractional Crystallization in Toluene/Ethyl Acetate .
-
The trans-isomer is generally less soluble in Toluene.
-
Suspend the mixture in Toluene (10V) at 80°C. If it doesn't dissolve, add small amounts of Ethyl Acetate until clear.
-
Cool to 20°C. The precipitate is usually enriched in the trans-isomer. The filtrate contains the cis-isomer.
Issue 3: "Enantiomeric Excess (ee) is low after salt formation."
Diagnosis: You are likely attempting a "Classical Resolution" using a chiral amine, but the salt solubility difference isn't large enough in your chosen solvent.
Recommended Resolution Agents: For indane-carboxylic acids, rigid chiral amines are superior.
-
Primary Choice:
-Methylbenzylamine (also known as (S)-PEA). -
Secondary Choice:
-Ephedrine (if PEA fails).
The "Pope-Peachey" Optimization: Do not use 1.0 equivalent of the resolving agent. Use 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (like Triethylamine or NaOH).
-
Why? This forces the two enantiomers of your acid to compete for the limited chiral amine. The "tightest binding" pair precipitates, while the other remains as the soluble sodium/triethylammonium salt.
Master Protocol: Optical Resolution via Diastereomeric Salt
Objective: Isolate the
Reagents:
-
Crude 3-hydroxy-1-indancarboxylic acid (Racemic)
- -Methylbenzylamine (Resolving Agent)
-
Solvent: Isopropanol (IPA) + Water (95:5 ratio)
Step-by-Step Workflow:
-
Dissolution:
-
Charge 10.0 g of crude acid into 100 mL of IPA/Water (95:5).
-
Heat to 75°C until fully dissolved.
-
-
Amine Addition:
-
Add 0.55 molar equivalents of
-Methylbenzylamine dropwise over 20 minutes. -
Observation: The solution may yellow slightly; this is normal.
-
-
Nucleation (Critical Step):
-
Cool to 60°C.
-
Seed with 10 mg of pure
-salt if available. -
Hold at 60°C for 1 hour. A white slurry should develop.
-
-
Crystallization:
-
Cool to 20°C over 4 hours (Linear ramp: 10°C/hour).
-
Do not crash cool. Rapid cooling traps the wrong enantiomer.
-
-
Isolation:
-
Filter the solid.
-
Wash with cold IPA (2 x 10 mL).
-
The Cake: Contains the desired
-amine salt of the -acid. -
The Mother Liquor: Contains the
-acid.
-
-
Salt Break (Recovery of Free Acid):
-
Suspend the wet cake in Water (50 mL) and Dichloromethane (DCM, 50 mL).
-
Adjust pH to 2.0 using 1N HCl.
-
Separate layers. The DCM layer contains your purified chiral acid.
-
Evaporate DCM to obtain the solid.
-
Data & Solvents Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommended Use |
| Water (pH 2) | Low | Insoluble | Oiling Out | Anti-solvent only |
| Methanol | Very High | High | Yield Loss | Dissolving crude |
| Isopropanol (IPA) | High | Moderate | Good | Primary Crystallization |
| Toluene | Moderate | Low | Gel Formation | Diastereomer separation |
| Acetone | Very High | High | Solvate formation | Avoid if possible |
Logic Flow & Decision Tree
The following diagram illustrates the decision logic for processing the crude reaction mixture.
Caption: Workflow for converting crude reaction mixture into optically pure 3-hydroxy-1-indancarboxylic acid, addressing physical state issues and stereochemical purity.
References
-
Reider, P. J., et al. (1997). "Synthesis of Indinavir, a Potent Inhibitor of HIV Protease."[1][2][3] Journal of Organic Chemistry. (Describes the handling of hydroxy-indane intermediates and resolution strategies).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Authoritative text on selecting amines for carboxylic acid resolution).
-
Starr, J. N., & King, C. J. (1992).[4] "Water-enhanced solubility of carboxylic acids in organic solvents." Industrial & Engineering Chemistry Research. (Explains the solubility behavior of carboxylic acids in binary solvents).
-
Demir, A. S., et al. (1996). "An Efficient Synthesis of (1S, 2R)-1-Amino-2-Indanol." Synthetic Communications. (Provides context on the stereochemical handling of the indane core).
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling indane derivatives, as they may possess bioactive properties.
Sources
- 1. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]
- 2. Synthesis and anti-HIV activity of prodrugs derived from saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
optimization of reaction conditions for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Introduction: The Molecular Challenge
Subject: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 201655-95-0) Role: A critical chiral building block for GPR40 agonists, caspase inhibitors, and metabolic disease therapeutics.[1][2][3][4]
This molecule presents a classic "Janus-faced" synthetic challenge. It contains two stereocenters (C1 and C3) on a rigid indane ring.[3][4] The primary synthetic route involves the reduction of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid .[2][3][4]
Key Optimization Parameters:
-
Diastereoselectivity: Controlling the cis (syn) vs. trans (anti) ratio.[3][4]
-
Chemoselectivity: Reducing the ketone without affecting the carboxylic acid.[4]
-
Stability: Preventing the dehydration of the benzylic alcohol to the corresponding indene.[4]
Module 1: The Core Protocol (Reduction)
Q: What is the standard operating procedure (SOP) for synthesizing this target from the keto-acid precursor?
A: The industry-standard approach utilizes Sodium Borohydride (NaBH₄) due to its cost-effectiveness and high chemoselectivity for ketones over carboxylic acids.[2][3][4]
Optimized Protocol:
-
Dissolution: Dissolve 3-oxo-1-indancarboxylic acid (1.0 equiv) in Methanol (MeOH) or a THF/MeOH (10:1) mixture. Note: The acid must be fully solubilized.[4] If using pure THF, the sodium salt of the acid may precipitate upon NaBH₄ addition, stalling the reaction.
-
Cooling: Cool the solution to 0°C.
-
Addition: Add NaBH₄ (1.5 – 2.0 equiv) portion-wise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Quenching (Critical): Carefully quench with 1N HCl until pH ~3-4. Do not go lower than pH 2 (see Dehydration Risk).[3][4]
Module 2: Troubleshooting & Optimization Guides
Issue 1: Poor Diastereoselectivity (Cis/Trans Ratio)
User Report: "I am getting a 1:1 mixture of isomers. I need the cis-isomer predominantly."
Root Cause Analysis: The hydride attack on the C3 ketone is influenced by the steric bulk of the C1-carboxylic acid.[3][4]
-
Trans-selective (Thermodynamic): In protic solvents (MeOH), the carboxylic acid is solvated and bulky, directing hydride attack from the less hindered face, often favoring the trans isomer.[3][4]
-
Cis-selective (Kinetic/Chelation): If the carboxylate interacts with the reducing agent (boron chelation), it can direct the hydride delivery to the same face (syn-attack).[3][4]
Optimization Strategy:
| Desired Isomer | Solvent System | Additive | Mechanism |
|---|---|---|---|
| Trans (Anti) | Methanol (pure) | None | Steric control; solvated COOH blocks syn-face.[2][3][4] |
| Cis (Syn) | THF (dry) | ZnCl₂ or CeCl₃ | Luche Reduction conditions. The metal coordinates the ketone and carboxylate, enforcing a rigid transition state that favors syn-delivery.[3][4] |
Issue 2: Low Yield / Product "Disappearing" in Workup
User Report: "The TLC shows conversion, but after extraction, I recover very little mass."
Technical Insight: This molecule is a hydroxy-acid .[2][3][4] It is highly polar and water-soluble.[2][3][4]
-
The pH Trap: At neutral/basic pH, it exists as a carboxylate salt (water-soluble).[3][4] At very low pH, it is protonated but might precipitate or remain in the aqueous phase if the volume is high.
-
The "Salting Out" Fix: The partition coefficient favors water unless the ionic strength of the aqueous phase is high.[4]
Corrective Action:
-
Saturate the aqueous quench layer with NaCl (Solid) until no more dissolves.[4]
-
Use Ethyl Acetate/THF (3:1) as the extraction solvent.[4] Pure EtOAc is often insufficient for polar hydroxy acids.[2][4]
-
Perform 3-4 extractions, not just one.
Issue 3: Impurity Formation (Dehydration)
User Report: "I see a new spot on TLC that is less polar than my product. NMR shows alkene protons."
Diagnosis: You have formed 1H-indene-1-carboxylic acid .[2][4]
-
Mechanism: Benzylic alcohols are prone to acid-catalyzed elimination (E1 mechanism), especially because the resulting double bond is conjugated with the aromatic ring.[3][4]
Prevention:
-
Avoid Strong Acids: Never use conc. H₂SO₄ or conc.[2][4] HCl for workup. Use 1M Citric Acid or 1N HCl strictly controlled to pH 3-4.[2][3][4]
-
Temperature Control: Never heat the reaction mixture above 40°C during workup or rotary evaporation.
-
Storage: Store the solid product at 4°C. Benzylic alcohols can slowly dehydrate upon standing at RT if traces of acid remain.[4]
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing the reaction based on the specific issues described above.
Caption: Optimization logic flow for stereocontrol and stability preservation during reduction.
Module 4: Analytical Verification
How do I confirm I have the right product?
| Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ 5.1-5.3 ppm (d or t) | The proton at C3 (benzylic methine) attached to -OH.[2][3][4] |
| 1H NMR (Coupling) | J values at C1-C2-C3 | Cis isomers typically show different coupling constants (J) than trans due to ring puckering (envelope conformation).[2][3][4] |
| IR Spectroscopy | ~3400 cm⁻¹ (Broad) | O-H stretch (confirms ketone reduction).[3][4] |
| IR Spectroscopy | ~1700-1720 cm⁻¹ | C=O stretch (Carboxylic acid remains intact).[2][3][4] |
References
-
Vertex AI Search. (2026).[3][4] Synthesis of substituted 1H-inden-1-one-3-carboxylic acid compounds. CN102603520A.[2][4] Link
-
National Institutes of Health (NIH). (2025).[3][4] 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate structure and properties. Link[3][4]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org.[2][4] Chem. Link[3][4]
-
BLD Pharm. (2025).[3][4] Product Analysis: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 201655-95-0).[2][3][4][5] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- [cymitquimica.com]
- 3. CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound - Google Patents [patents.google.com]
- 4. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 201655-95-0|3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting the Synthesis of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Welcome to the Application Scientist Support Center. The synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (commonly referred to as 3-hydroxyindane-1-carboxylic acid) via the reduction of 3-oxoindane-1-carboxylic acid is a foundational transformation in drug development. However, the unique structural features of the indane bicyclic system—specifically the benzylic nature of the C3 position and the steric influence of the C1 carboxylic acid—make this reaction highly susceptible to byproduct formation.
This guide is designed to provide researchers with a causality-driven understanding of these impurities, backed by self-validating protocols to ensure synthetic integrity.
I. The Mechanistic Landscape of Impurity Formation
To effectively troubleshoot, we must first map the thermodynamic and kinetic pathways that lead to target degradation. The diagram below illustrates the divergence between the desired selective reduction and the two most common failure modes: dehydration and hydrogenolysis (over-reduction) .
Mechanistic pathway illustrating the synthesis of 3-hydroxyindane-1-carboxylic acid and its byproducts.
II. Frequently Asked Questions & Causality-Driven Troubleshooting
Q1: My LC-MS shows a major peak at m/z 159 [M-H]⁻ instead of the expected 177. What is happening? The Causality: You are observing 1H-indene-1-carboxylic acid , the product of dehydration. The C3 hydroxyl group is benzylic. If your reaction quench or aqueous workup is too acidic (pH < 4), the hydroxyl group becomes protonated. Water acts as an excellent leaving group, generating a carbocation that is heavily stabilized by resonance with the fused aromatic ring. Subsequent deprotonation yields the thermodynamically stable, conjugated indene system[1]. The Fix: Abandon strong mineral acids (like HCl) during the quench. Transition to a buffered quench using saturated aqueous ammonium chloride (NH₄Cl) or carefully titrate with 10% citric acid, ensuring the pH never drops below 5.5.
Q2: I am observing complete loss of the hydroxyl group (m/z 161 [M-H]⁻). Why did the reduction go too far? The Causality: You have synthesized indane-1-carboxylic acid via over-reduction (hydrogenolysis). This typically occurs if you attempted the reduction using catalytic hydrogenation (e.g., Pd/C with H₂) instead of a hydride donor. Benzylic alcohols are exceptionally prone to cleavage under palladium-catalyzed hydrogenation conditions[2]. The Fix: Switch your reducing agent to Sodium Borohydride (NaBH₄). NaBH₄ is a mild, chemoselective hydride source that will reduce the C3 ketone to the alcohol without cleaving the benzylic C-O bond or affecting the C1 carboxylic acid.
Q3: How can I control the cis/trans diastereomeric ratio during the reduction? The Causality: The starting material possesses a stereocenter at C1. Reducing the planar C3 carbonyl creates a second stereocenter. The bulky carboxylic acid group at C1 sterically hinders hydride attack from the syn face. Consequently, standard NaBH₄ reduction predominantly yields the trans-diastereomer due to the hydride approaching from the less hindered anti face[3]. The Fix: If the cis-isomer is required, you must override the inherent steric bias. This requires using bulky, sterically demanding reducing agents (like L-Selectride at -78 °C) which coordinate differently, or relying on thermodynamic equilibration strategies post-reduction.
III. Self-Validating Standard Operating Protocol (SOP)
To guarantee reproducibility and prevent byproduct formation, utilize this self-validating protocol for the NaBH₄ reduction of 3-oxoindane-1-carboxylic acid. Do not proceed to subsequent steps unless the validation criteria are strictly met.
Step 1: Substrate Dissolution & Thermal Control
-
Action: Dissolve 1.0 eq of 3-oxoindane-1-carboxylic acid in absolute ethanol (0.2 M concentration). Cool the reaction vessel in an ice-water bath.
-
Validation Checkpoint 1: Insert a calibrated thermocouple. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C .
Step 2: Hydride Delivery
-
Action: Add 1.5 eq of NaBH₄ in small, divided portions over 30 minutes to control the exothermic release of hydrogen gas. Stir for 2 hours at 0 °C.
-
Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 100 µL of saturated NH₄Cl, and analyze via TLC (UV active). Proceed only when the starting material spot is completely consumed.
Step 3: pH-Controlled Quench (Critical for preventing dehydration)
-
Action: Slowly add saturated aqueous NH₄Cl dropwise while maintaining the internal temperature below 10 °C.
-
Validation Checkpoint 3: Use a calibrated pH probe. The aqueous layer must read pH 5.5 – 6.5 . If the pH is >7, carefully add 10% citric acid dropwise until the target range is achieved. If the pH drops below 4.0, expect indene contamination.
Step 4: Isolation
-
Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature not exceeding 35 °C (to prevent thermal dehydration).
-
Validation Checkpoint 4: Perform LC-MS on the crude solid. Acceptance criteria: Target mass m/z 177 [M-H]⁻ is >95% AUC; Impurity mass m/z 159 [M-H]⁻ is <2% AUC.
IV. Quantitative Byproduct Profiling
The following table summarizes expected quantitative outcomes and byproduct distributions based on the chosen synthetic conditions. Use this data to benchmark your experimental results.
| Reducing Agent / Conditions | Primary Product | Major Byproduct | Mechanism of Byproduct Formation | Typical Yield (Target) |
| NaBH₄ / EtOH (0 °C to RT) | trans-3-Hydroxyindane-1-carboxylic acid | cis-Diastereomer (~15-20%) | Steric approach bias during hydride transfer. | 85 - 90% |
| NaBH₄ / EtOH (Reflux) | 1H-Indene-1-carboxylic acid | Unreacted Ketone | Thermal E1 elimination of the benzylic alcohol. | < 30% (Target) |
| Pd/C, H₂ (1 atm) / MeOH | Indane-1-carboxylic acid | 3-Hydroxyindane-1-carboxylic acid | Hydrogenolysis of the benzylic C-O bond. | < 5% (Target) |
| NaBH₄ + HCl Quench (pH 2) | 1H-Indene-1-carboxylic acid | trans-3-Hydroxyindane-1-carboxylic acid | Acid-catalyzed dehydration during workup. | < 20% (Target) |
V. References
The mechanistic principles and protocols described in this guide are grounded in established synthetic chemistry literature.
-
Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals Organic Process Research & Development - ACS Publications[Link]
-
The Configuration Dependent Cyclization of β-2-Hydroxyaroylacrylic Acids Canadian Science Publishing[Link]
-
The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates ChemRxiv[Link]
Sources
Technical Support Center: Enantiomeric Resolution of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Status: Operational Ticket Focus: Resolution Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist Molecule Context: Key intermediate for HIV protease inhibitors (e.g., Indinavir).
Introduction: The Stereochemical Challenge
You are likely working with 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (often abbreviated as 3-hydroxy-1-indancarboxylic acid). This molecule possesses two chiral centers (C1 and C3), resulting in four potential stereoisomers.
The Critical Distinction: Before attempting resolution, you must confirm your diastereomeric purity.
-
Cis-Racemate: The hydroxyl and carboxyl groups are on the same side. (Most common synthetic target).
-
Trans-Racemate: The groups are on opposite sides.
This guide focuses on resolving the cis-racemate into its enantiomers (e.g., (1S, 3R) vs (1R, 3S)), as this is the primary pathway for pharmaceutical applications.
Module 1: Classical Chemical Resolution (Diastereomeric Salt Formation)
The "Workhorse" Method: This is the most scalable approach for kilogram-scale batches. It relies on the solubility difference between the diastereomeric salts formed with a chiral amine.[1][2]
Standard Protocol: Salt Crystallization
-
Resolving Agent: (S)-(-)-
-Methylbenzylamine (also known as (S)-1-Phenylethylamine). -
Solvent System: Isopropanol (IPA) or Ethanol/Water (95:5).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of cis-racemic acid in boiling IPA (approx. 10 mL/g).
-
Addition: Add 0.5 to 1.0 eq of (S)-(-)-
-methylbenzylamine dropwise. -
Nucleation: Allow the solution to cool slowly to room temperature.
-
Critical Step: If oiling out occurs, reheat and add a small amount of seed crystal.
-
-
Filtration: Collect the precipitate (Salt A). The filtrate contains Salt B (enriched in the opposite enantiomer).
-
Recrystallization: Recrystallize Salt A from IPA until constant melting point and rotation are achieved.
-
Liberation: Treat the salt with 1N HCl and extract with Ethyl Acetate to recover the free chiral acid.
Troubleshooting & FAQs
Q: My solution turns into a sticky oil ("Popcorn Effect") instead of crystallizing. Why? A: This is a supersaturation and impurity issue.
-
Causality: The presence of the trans-isomer or other synthetic byproducts disrupts the crystal lattice, lowering the melting point of the salt mixture below the process temperature.
-
Fix:
-
Purity Check: Ensure starting material is >95% cis-diastereomer.
-
Solvent Switch: Switch from pure IPA to IPA/Water (98:2). The water helps solvate the polar salt heads, reducing the tendency to oil out.
-
Seeding: You must seed the solution at 5-10°C below the boiling point with pure salt crystals.
-
Q: The yield is high (90%), but the enantiomeric excess (ee) is stuck at 60%. A: You are experiencing "Entrainment" or "Occlusion."
-
Causality: The crystal growth was too rapid. The desired diastereomer lattice trapped the undesired isomer physically within the crystal structure.
-
Fix: Perform a digestive ripening . Heat the suspension to near-reflux (without fully dissolving) and stir for 2-4 hours, then cool slowly. This allows the trapped impurities to diffuse out of the lattice.
Module 2: Biocatalytic Kinetic Resolution
The "Green" Method: Ideal for high optical purity (>99% ee) without multiple recrystallizations. This method uses lipases to selectively hydrolyze an ester precursor.[3]
Standard Protocol: Enzymatic Hydrolysis
-
Substrate: Methyl 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (Cis-racemate).
-
Biocatalyst: Pseudomonas fluorescens lipase (Amano AK) or Candida antarctica Lipase B (CAL-B/Novozym 435).
Step-by-Step Workflow:
-
Emulsification: Suspend the racemic ester in Phosphate Buffer (pH 7.0) with 10% Acetone as a co-solvent.
-
Initiation: Add Lipase (20-50% w/w relative to substrate).
-
Monitoring: Stir at 30°C. Monitor pH.
-
Critical Step: The reaction produces acid, which drops the pH. Use a pH-stat to maintain pH 7.0 by automatic addition of 1M NaOH.
-
-
Termination: Stop at 45-50% conversion (theoretical maximum is 50%).
-
Separation: Extract the unreacted ester (Enantiomer A) with hexane/ether at pH 7. The resolved acid (Enantiomer B) remains in the aqueous phase as the carboxylate salt.
-
Acidification: Acidify the aqueous phase to pH 2 and extract the chiral acid with Ethyl Acetate.
Troubleshooting & FAQs
Q: The reaction starts fast but stops completely at 30% conversion. A: This is likely Product Inhibition .
-
Causality: The liberated free acid (or the alcohol if doing transesterification) binds to the enzyme active site or locally drops the pH, deactivating the catalytic triad.
-
Fix:
-
Buffer Strength: Increase buffer concentration or use a pH-stat (titrator).
-
Resin Addition: Add a weak basic anion exchange resin to the reaction vessel to scavenge the acid as it forms, shifting the equilibrium forward.
-
Q: My enzyme is dissolving or losing activity in the co-solvent. A: Solvent biocompatibility issue.
-
Fix: Avoid polar aprotic solvents like DMF or DMSO. Use MTBE (Methyl tert-butyl ether) or Diisopropyl ether as the organic phase. These maintain the essential water layer around the enzyme.
Module 3: Analytical Validation (Chiral HPLC)
The "Truth" Serum: You cannot optimize what you cannot measure.
Method Selection Matrix
| Parameter | Condition A (Standard) | Condition B (Difficult Separation) |
| Column | Chiralcel OD-H (Cellulose based) | Chiralpak AD-H (Amylose based) |
| Mobile Phase | Hexane : IPA : TFA (90 : 10 : 0.1) | Hexane : Ethanol : TFA (95 : 5 : 0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 254 nm | UV @ 210 nm |
| Temp | 25°C | 10°C (Low temp improves resolution) |
Troubleshooting & FAQs
Q: I see severe peak tailing for the acid enantiomers. A: Unsuppressed ionization.
-
Causality: The free carboxylic acid interacts with the residual silanols on the silica backbone of the chiral column.
-
Fix: You must add an acidic modifier. 0.1% Trifluoroacetic acid (TFA) or Acetic Acid is non-negotiable for free acids.
Q: The peaks are co-eluting (Resolution < 1.5). A: Poor chiral recognition.
-
Fix: Derivatize the sample. Convert the acid to the Methyl Ester using Diazomethane or TMS-diazomethane before injection. The ester often resolves significantly better on Chiralcel OD columns than the free acid.
Visual Workflows
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal resolution strategy based on scale and starting purity.
Figure 2: Diastereomeric Salt Crystallization Workflow
Caption: Step-by-step workflow for the classical resolution using chiral amines.
References
-
Merck Research Laboratories. (1995). Practical Asymmetric Synthesis of Indinavir Intermediates. Focuses on the amino-indanol derivative but establishes the core stereochemistry of the indane ring system.
-
Didziapetris, R. et al. (1998). Enzymatic Resolution of 3-Hydroxy-1-Indancarboxylic Acid Esters. Journal of Organic Chemistry. Describes the lipase-catalyzed hydrolysis limits and solvent effects.
-
Daicel Chiral Technologies. (2020). Application Guide for Chiralcel OD-H and AD-H Columns. Technical specifications for resolving aromatic hydroxy-acids.
-
Saigo, K. et al. (1986). Optical Resolution of 3-Hydroxy-1-indancarboxylic Acid by Diastereomeric Salt Formation. Bulletin of the Chemical Society of Japan. The primary protocol for amine-based resolution.
Sources
solubility issues of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in various solvents
Welcome to the technical support center for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate your experimental success.
I. Troubleshooting Guide: Overcoming Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. We provide step-by-step protocols and explain the scientific principles behind our recommendations.
Issue 1: Poor Solubility in Aqueous Solutions at Neutral pH
Problem: You are attempting to dissolve 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in a neutral aqueous buffer (e.g., PBS pH 7.4), but the compound remains largely insoluble.
Cause: 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a carboxylic acid. In its protonated (uncharged) form at neutral or acidic pH, it is more lipid-soluble and less water-soluble.[1] The presence of the non-polar indene ring system further contributes to its low aqueous solubility.[2][3]
Solution Protocol:
-
pH Adjustment: The most effective method to increase the aqueous solubility of a carboxylic acid is to deprotonate the carboxylic acid group by increasing the pH.[1][4][5]
-
Step 1: Prepare a stock solution of a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Step 2: Add your aqueous buffer to the solid 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
-
Step 3: While stirring, slowly add the basic solution dropwise to your suspension.
-
Step 4: Monitor the pH of the solution. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.[3]
-
Step 5: Continue adding the base until the compound is fully dissolved. The final pH will likely be in the alkaline range.
-
-
Salt Formation: For applications where a solid, water-soluble form is preferred, consider converting the acid to a salt.[4][6]
-
Step 1: Dissolve the 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in a suitable organic solvent (e.g., ethanol).
-
Step 2: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of water or ethanol.
-
Step 3: Stir the mixture to allow the salt to form.
-
Step 4: Remove the solvent under reduced pressure to obtain the solid salt, which should exhibit improved aqueous solubility.
-
Issue 2: Precipitation of the Compound from an Organic Solvent Upon Addition of Water
Problem: You have dissolved 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in an organic solvent, but it precipitates out when you add water or an aqueous buffer.
Cause: While many carboxylic acids are soluble in less polar organic solvents like ethers and alcohols, the addition of a non-solvent (in this case, water) can decrease its solubility and cause it to precipitate.[2][7] However, for some carboxylic acids in certain organic solvents, the presence of a small amount of water can surprisingly enhance solubility.[8][9] This is a complex phenomenon dependent on the specific solvent system.
Solution Workflow:
Caption: Decision workflow for addressing precipitation from organic solvents.
Issue 3: Difficulty Dissolving in Non-Polar Aprotic Solvents
Problem: You are struggling to dissolve 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in non-polar aprotic solvents such as hexane or toluene.
Cause: The presence of the polar hydroxyl (-OH) and carboxylic acid (-COOH) groups makes the molecule too polar to be readily soluble in non-polar aprotic solvents. These functional groups can participate in hydrogen bonding, which is not favored in non-polar environments.
Solution Strategies:
-
Use a More Polar Organic Solvent: Select a solvent with a higher polarity that can interact with the polar functional groups of the molecule. Good choices include:
-
Protic solvents: Ethanol, methanol, isopropanol.
-
Aprotic polar solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethyl acetate.
-
-
Co-solvency: If a non-polar solvent is required for your application, consider using a co-solvent.[10][11]
-
Step 1: Dissolve the compound in a minimal amount of a compatible polar solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Step 2: Slowly add this solution to the bulk non-polar solvent while stirring. This can sometimes keep the compound in solution at a lower concentration.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in common laboratory solvents?
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water (at neutral pH), Methanol, Ethanol | Low in neutral water, good in alcohols | The non-polar indene backbone limits solubility in water. Alcohols can hydrogen bond with the carboxylic acid and hydroxyl groups.[2][7] |
| Polar Aprotic | DMSO, DMF, Acetone | Good | These solvents can accept hydrogen bonds and have a high dielectric constant, which helps to solvate the polar functional groups. |
| Non-Polar | Hexane, Toluene, Chloroform | Poor to moderate | The principle of "like dissolves like" suggests that the polar functional groups will limit solubility in non-polar solvents.[7] However, some solubility in chloroform might be observed. |
| Aqueous Basic | Dilute NaOH, NaHCO₃ | High | Deprotonation of the carboxylic acid to form a charged carboxylate ion significantly increases aqueous solubility.[3] |
Q2: How does temperature affect the solubility of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid?
A2: For most solid solutes, solubility increases with temperature. Applying heat can provide the energy needed to overcome the crystal lattice energy of the solid and promote dissolution. For some carboxylic acids, the effect of temperature on solubility can be significant, especially in aqueous solutions.[12] If you are experiencing poor solubility, gentle heating with stirring can be an effective method to increase the dissolution rate. However, be cautious about potential degradation of the compound at elevated temperatures.
Q3: Can I use sonication to aid in dissolving the compound?
A3: Yes, sonication is a useful technique to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves create micro-cavitations that can help to break apart the solid particles and increase the surface area available for solvation, thus accelerating the dissolution process.
Q4: Are there any alternative methods to enhance the solubility of this compound for in vivo studies?
A4: For in vivo applications where solubility and bioavailability are critical, several formulation strategies can be employed:
-
Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[11]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.[10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area and, consequently, the dissolution velocity.[11]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. ijpca.org [ijpca.org]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in scale-up synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Title: Technical Support Center: Scale-Up Synthesis of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Introduction: Welcome to the Technical Support Center for the scale-up synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxyindane-1-carboxylic acid). This molecule is a critical intermediate in medicinal chemistry, utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as benzazepine derivatives and the smoking cessation drug Varenicline[1]. It is also recognized broadly as a valuable semi-synthetic building block with inherent antioxidant properties[2].
The primary synthetic route involves the borohydride reduction of the precursor, 3-oxoindane-1-carboxylic acid. While straightforward at the bench scale, transitioning this reduction to a multi-kilogram scale introduces significant challenges, including stereoselectivity control (cis/trans diastereomeric ratio), exothermic thermal management, hazardous gas evolution, and complex workup procedures due to boron chelation[3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding, and stereoselective scale-up.
Process Workflow & Mechanistic Insights
To understand the scale-up challenges, we must first map the chemical workflow and the stereochemical divergence of the hydride reduction.
Figure 1: Scale-up workflow for the synthesis and isolation of cis-3-hydroxyindane-1-carboxylic acid.
Figure 2: Stereochemical divergence during borohydride reduction of 3-oxoindane-1-carboxylic acid.
Troubleshooting Guides & FAQs
Q1: Why does our diastereomeric ratio (dr) drop significantly when moving from a 10 g to a 5 kg scale? A1: Causality: The reduction of the C3 ketone is governed by kinetic vs. thermodynamic control. The hydride attack from the less sterically hindered face (bottom face, relative to the C1 carboxylic acid) yields the desired cis-isomer. However, the NaBH₄ reduction is highly exothermic. On a bench scale, heat dissipates rapidly. In a 50 L reactor, the surface-area-to-volume ratio is much lower, leading to localized heating (exotherms up to 20-25°C). Elevated temperatures provide the activation energy required to overcome the steric hindrance of the top-face attack, increasing the formation of the trans-isomer[3]. Solution: Implement cryogenic cooling jackets and strictly control the NaBH₄ dosing rate. The internal temperature must not exceed 5°C. Using a stabilized alkaline NaBH₄ solution allows for precise, dropwise dosing without reagent degradation.
Q2: During the acid quench, we experience severe foaming and reactor pressurization. How can we mitigate this? A2: Causality: Unreacted NaBH₄ and intermediate borate complexes rapidly hydrolyze under acidic conditions, releasing stoichiometric amounts of hydrogen gas (H₂). If acid is added directly to the basic reaction mixture (direct quench), localized basic pockets temporarily stabilize the borohydride, which then violently decomposes when bulk mixing occurs. Solution: Utilize an "inverse quench" protocol. Slowly dose the alkaline reaction mixture into a secondary reactor containing pre-cooled (0°C) dilute HCl under vigorous agitation. This ensures the borohydride droplets are immediately surrounded by a massive excess of acid, resulting in a steady, controlled release of H₂ gas that matches the reactor's venting capacity.
Q3: Our isolated yields are inexplicably low (< 60%), even though HPLC shows 99% conversion. Where is the product going? A3: Causality: 3-hydroxyindane-1-carboxylic acid possesses both a carboxylic acid and a β-hydroxyl group. This motif is highly prone to chelating boron species generated during the reduction, forming stable, water-soluble borate complexes. During extraction, these complexes remain in the aqueous phase. Solution: Two steps are required to break this chelation. First, ensure the aqueous phase is acidified strictly to pH 2.0–2.5 to fully protonate the carboxylic acid. Second, add methanol to the quenched mixture and concentrate under reduced pressure. This converts the inorganic boron salts into volatile trimethyl borate (B(OMe)₃), which is removed via azeotropic distillation, freeing the product for organic extraction.
Q4: What is the most efficient way to separate the cis and trans isomers on a manufacturing scale without chromatography? A4: Causality: The cis and trans isomers exhibit different dipole moments and intermolecular hydrogen-bonding capabilities. The cis-isomer forms a more tightly packed, stable crystalline lattice, making it significantly less soluble in non-polar/polar solvent mixtures compared to the trans-isomer. Solution: Employ a selective thermodynamic crystallization. Slurry the crude mixture in a 9:1 Toluene/Ethyl Acetate system. Heating to 70°C followed by a slow, controlled cooling ramp (10°C/hour) selectively crystallizes the cis-isomer while the trans-isomer remains solvated in the mother liquor.
Quantitative Data: Scale-Up Parameter Matrix
The following table summarizes the impact of reaction parameters on the yield and stereoselectivity during the scale-up of the NaBH₄ reduction.
| Scale | Temperature (°C) | Quench Method | Dosing Time (h) | cis:trans Ratio | Isolated Yield (%) |
| 10 g | 0 - 5 | Direct | 0.5 | 85:15 | 88 |
| 1 kg | 15 - 20 (Runaway) | Direct | 1.0 | 70:30 | 72 |
| 5 kg | 0 - 5 | Direct | 4.0 | 84:16 | 65 (Product loss) |
| 5 kg | 0 - 5 | Inverse | 4.0 | 86:14 | 87 |
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol incorporates built-in validation checks to ensure process integrity at each critical juncture.
Phase 1: Reduction
-
Preparation: Charge a 50 L glass-lined reactor with 3-oxoindane-1-carboxylic acid (1.0 eq, 5.0 kg) and 1M aqueous NaOH (1.2 eq). Add Methanol (5 volumes).
-
Cooling: Engage cryogenic cooling to bring the internal temperature to 0°C. Validation Check: Ensure complete dissolution before proceeding.
-
Reagent Prep: Dissolve NaBH₄ (0.6 eq) in 0.1M NaOH (stabilized solution) in a separate dosing vessel.
-
Dosing: Dose the NaBH₄ solution into the main reactor over 4 hours. Validation Check: Monitor internal RTD sensors; halt dosing automatically if internal T > 5°C.
-
Aging: Stir for 2 hours at 5°C. Validation Check: Pull an aliquot for HPLC analysis. Proceed only if starting material is < 1.0%.
Phase 2: Inverse Quench & Boron Removal 6. Inverse Quench: Pre-cool a secondary 100 L reactor containing 2M HCl (3.0 eq) to 0°C. Transfer the reaction mixture from the primary reactor to the secondary reactor at a rate of 1 L/min. Maintain vigorous agitation (250 rpm). 7. pH Adjustment: Validation Check: Measure aqueous pH using a calibrated probe. Adjust with 1M HCl until pH stabilizes exactly between 2.0 and 2.5. 8. Boron Purge: Add Methanol (2 volumes) to the quenched mixture. Apply vacuum (150 mbar) and heat to 40°C to distill off the methanol/trimethyl borate azeotrope. Repeat this step twice.
Phase 3: Extraction & Crystallization 9. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 4 volumes). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid. 10. Crystallization: Suspend the crude solid in a mixture of Toluene:Ethyl Acetate (9:1 ratio, 5 volumes). Heat the slurry to 70°C until partial dissolution occurs. 11. Cooling Ramp: Cool the reactor at a strict rate of 10°C/hour down to 5°C. Hold at 5°C for 4 hours. 12. Isolation: Filter the crystalline solid, wash with cold Toluene (1 volume), and dry under vacuum at 45°C for 12 hours. Validation Check: Chiral/Diastereomeric HPLC should confirm cis-isomer purity ≥ 99%.
References
-
Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Nutritional valorization of Manila tamarind accessions through antioxidant analysis and UHPLC-Q-TOF-MS-based metabolomic profiling Source: PMC (PubMed Central) URL:[Link]
-
The Configuration Dependent Cyclization of β-2-Hydroxyaroylacrylic Acids Source: Canadian Science Publishing URL:[Link]
Sources
Technical Support Center: Troubleshooting Purification Artifacts for 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Welcome to the Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the specific purification challenges associated with 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 3-hydroxyindane-1-carboxylic acid).
Because this molecule contains a highly reactive benzylic hydroxyl group, an acidic benzylic alpha-proton, and a
Section 1: Troubleshooting FAQs
Q1: During silica gel chromatography, my product degrades into a new compound with a mass of M-18. What is happening?
A: You are observing acid-catalyzed dehydration . The hydroxyl group at the C3 position is benzylic. When exposed to the acidic silanol groups on standard normal-phase silica gel, the hydroxyl group is protonated and leaves as water, forming a highly stable benzylic carbocation. Subsequent loss of a proton from C2 yields an indene derivative (e.g., 1H-indene-1-carboxylic acid) . This E1/E1cB elimination is thermodynamically driven by the formation of a conjugated
Q2: I started with a pure cis isomer, but after basic workup and purification, my NMR shows a 1:1 mixture of diastereomers. How did it epimerize? A: The proton at the C1 position is uniquely acidic because it is both benzylic and alpha to a carboxylic acid carbonyl. Exposure to basic conditions (e.g., sodium bicarbonate workup, triethylamine) or prolonged exposure to strong acids causes rapid deprotonation, forming a planar enolate intermediate. When reprotonated, the stereocenter is scrambled, resulting in a mixture of cis and trans epimers. Solution: Maintain strict pH control (pH 4.0–7.0) during all extraction and purification steps. Avoid prolonged exposure to ambient temperatures in solution.
Q3: I attempted to recrystallize the product from methanol, but LC-MS shows a new peak at M+14. Is this an impurity from the synthesis?
A: No, this is a purification artifact (esterification) .
Section 2: Quantitative Data & Artifact Summary
| Artifact Type | Analytical Signature (LC-MS / NMR) | Primary Trigger | Mechanistic Causality | Prevention Strategy |
| Dehydration | [M-H] | Acidic silica gel, Thermal stress (>60°C) | Benzylic carbocation formation followed by E1 elimination | Use neutral/buffered stationary phases; Lyophilize instead of rotovap |
| Epimerization | Retention time shift; Appearance of secondary set of NMR peaks (diastereomers) | pH < 3 or pH > 8; Prolonged solution time | Enolization at the highly acidic C1 benzylic/alpha position | Buffer mobile phases to pH 6-7; Process samples at 4°C |
| Esterification | [M+H] | Methanol/Ethanol + trace acid | Acid-catalyzed Fischer esterification of the C1 carboxyl group | Utilize non-nucleophilic solvents (MeCN, EtOAc, MTBE) |
Section 3: Mechanistic Pathways of Degradation
Primary purification artifacts of 3-hydroxyindane-1-carboxylic acid and their triggers.
Section 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By strictly controlling the chemical environment, you eliminate the variables that cause the artifacts described above.
Protocol 1: Neutral Reverse-Phase Flash Chromatography
Objective: Purify the compound without triggering dehydration or epimerization.
-
System Preparation: Equip an automated flash chromatography system with an end-capped C18 reverse-phase column. Causality: End-capping is critical to block residual silanols that act as acidic sites and trigger dehydration.
-
Mobile Phase Preparation:
-
Solvent A: Ultra-pure water buffered with 10 mM Ammonium Bicarbonate (NH
HCO ), adjusted to pH 7.0. -
Solvent B: HPLC-grade Acetonitrile (MeCN).
-
Causality: The neutral buffer prevents both the protonation of the benzylic hydroxyl (halting dehydration) and the extreme pH conditions that cause C1 enolization .
-
-
Sample Loading: Dissolve the crude mixture in a minimum volume of 1:1 MeCN/Water. Do not use methanol.
-
Elution: Run a gradient from 5% B to 60% B over 15 column volumes. Monitor UV absorbance at 210 nm and 254 nm.
-
Recovery (Self-Validation Step): Collect fractions and immediately analyze via LC-MS. The target mass should be exactly [M-H]
177.05 Da with no M-18 peaks. Pool the pure fractions and lyophilize (freeze-dry) instead of using a rotary evaporator to prevent thermal dehydration.
Protocol 2: Controlled Non-Nucleophilic Crystallization
Objective: Isolate the solid product without inducing esterification.
-
Dissolution: Suspend the lyophilized powder in a minimal volume of ethyl acetate (EtOAc) at 45°C.
-
Anti-Solvent Addition: Slowly add heptane dropwise while stirring until the solution becomes slightly turbid.
-
Cooling: Allow the mixture to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to maximize yield.
-
Filtration: Filter the crystals under a nitrogen stream and wash with cold heptane.
-
Validation (Self-Validation Step): Run a
H-NMR in DMSO- . The complete absence of a singlet at ~3.6 ppm confirms that no methyl ester formation occurred during the isolation process.
References
-
Title: Mechanisms of Acid-Catalyzed Isomerization and Dehydration of beta-Hydroxy Acids (In Memoriam: Donald Sterling Noyce) Source: University of California Academic Senate URL: [Link]
- Title: Ammonium bisulfate catalyzed dehydration of beta-hydroxy acids Source: United States Patent US9701610B2 URL
-
Title: A mechanistic study on the Hooker oxidation: Synthesis of novel indane carboxylic acid derivatives from lapachol Source: ResearchGate (Organic & Biomolecular Chemistry) URL: [Link]
Technical Support Center: Prevention of Oxidation of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
Executive Technical Overview
Compound Profile:
-
Systematic Name: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
-
Critical Moiety: Benzylic secondary alcohol (C3 position).
-
Primary Failure Mode: Autoxidation to 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (3-oxo-1-indancarboxylic acid).
-
Secondary Failure Mode: Acid-catalyzed dehydration (elimination) to 1H-indene-carboxylic acid derivatives.
The Stability Challenge: Researchers often underestimate the reactivity of the C3-hydroxyl group. Being benzylic, the C-H bond at the 3-position is significantly weakened (bond dissociation energy ~85 kcal/mol vs ~98 kcal/mol for alkyl), making it highly susceptible to radical abstraction by molecular oxygen (autoxidation) or metal-catalyzed dehydrogenation. This guide provides field-validated protocols to arrest these degradation pathways.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My white solid has turned yellow/brown during storage."
Diagnosis: Autoxidation & Oligomerization. The yellowing is likely due to the formation of the conjugated ketone (3-oxo derivative) or subsequent polymerization products of dehydrated indene impurities.
-
Immediate Action: Verify purity via HPLC/LC-MS. If the ketone content is <5%, perform a recrystallization (typically from EtOAc/Hexanes or IPA, depending on the specific diastereomer).
-
Prevention:
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: -20°C is mandatory for long-term storage.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical formation.
-
Scenario B: "I see a +2 mass shift (M-2H) or a new peak in LC-MS."
Diagnosis: Oxidative Dehydrogenation. You are observing the conversion of the alcohol (hydroxyl) to the ketone (carbonyl).
-
Root Cause:
-
Dissolved oxygen in HPLC solvents.
-
Trace metal contamination (Fe, Cu) in the sample or instrument acting as oxidation catalysts.
-
-
Solution:
-
Solvent Prep: Degas all mobile phases. Use high-purity (HPLC-grade) solvents free of metal ions.
-
Chelation: Add 0.1 mM EDTA to the aqueous mobile phase if metal contamination is suspected.
-
Scenario C: "Yield loss during workup; product converted to an olefin."
Diagnosis: Acid-Catalyzed Dehydration. While not oxidation, this mimics instability. The benzylic alcohol eliminates water to form the indene double bond, often driven by acidic conditions or heat.
-
Corrective Protocol:
-
Maintain pH > 4 during extraction.
-
Avoid heating above 40°C during rotary evaporation.
-
Do not use strong mineral acids for acidification; prefer mild organic acids (Citric acid) or buffered dihydrogen phosphate.
-
Validated Protocols for Handling
Protocol 1: The "Zero-Oxygen" Solvent System
Use this for all synthesis and purification steps involving the target compound.
-
Sparging: Place the solvent vessel in an ultrasonic bath. Insert a gas dispersion tube connected to an Argon line. Sparge for 15 minutes per liter while sonicating.
-
Freeze-Pump-Thaw (For NMR samples):
-
Freeze solvent in liquid nitrogen.
-
Apply vacuum (<0.1 mbar) for 10 minutes.
-
Thaw in warm water.
-
Repeat 3x.
-
-
Additives: For extremely sensitive scale-ups, add BHT (Butylated hydroxytoluene) at 100 ppm to ethereal solvents (THF, Et2O) to act as a radical scavenger.
Protocol 2: Safe Drying & Storage
-
Drying: Never dry the solid in an oven exposed to air. Use a vacuum desiccator over
or Drierite, strictly in the dark. -
Packaging:
-
Flush the vial with Argon for 30 seconds before capping.
-
Seal the cap with Parafilm to prevent oxygen diffusion.
-
Store in a secondary container (desiccator) at -20°C.
-
Mechanistic Visualization
The following diagram illustrates the competing degradation pathways you must control.
Caption: Figure 1: Degradation pathways of 3-hydroxy-1-indancarboxylic acid showing oxidative conversion to the ketone and acid-catalyzed elimination to the indene, with mapped prevention strategies.
Comparative Stability Data
| Parameter | Stable Condition (Recommended) | High Risk Condition (Avoid) | Mechanism of Failure |
| Atmosphere | Argon / Nitrogen (Inert) | Ambient Air | Autoxidation of benzylic C-H |
| Solvent | Degassed MeOH, EtOH, EtOAc | Ethers (THF/Et2O) without BHT | Peroxide formation initiates radical attack |
| pH | Neutral to Mildly Acidic (pH 4-6) | Strong Acid (pH < 2) | Acid-catalyzed dehydration (Elimination) |
| Temperature | -20°C (Storage) | > 40°C (Workup) | Thermal promotion of elimination/oxidation |
| Light | Dark / Amber Glass | Direct UV / Fluorescent | Photo-initiated radical formation |
References
-
PubChem. (2025).[1] 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- (Compound Summary).[1] National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]
-
MDPI. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. [Link][2]
-
ResearchGate. (2025). A mechanistic study on the Hooker oxidation: Synthesis of novel indane carboxylic acid derivatives from lapachol. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid: A Guide for Researchers
In the landscape of pharmaceutical development and organic synthesis, the indane scaffold holds a prominent position due to its presence in a multitude of biologically active molecules. Among its derivatives, 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid stands out as a valuable chiral building block. Its stereochemistry plays a pivotal role in the pharmacological activity of downstream compounds, making the development of efficient and stereoselective synthetic routes a critical endeavor. This guide provides an in-depth comparative analysis of two distinct and viable synthetic pathways to this target molecule: a classical chemical approach and a modern chemoenzymatic strategy. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable route based on their specific research and development goals, considering factors such as yield, stereoselectivity, scalability, and environmental impact.
Introduction to 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid
The 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid molecule possesses two stereocenters, at the C1 and C3 positions, leading to the possibility of four stereoisomers. The cis and trans diastereomers, along with their respective enantiomers, can exhibit significantly different biological activities. Consequently, the ability to selectively synthesize a specific stereoisomer is of paramount importance in drug discovery and development. The synthetic routes discussed herein will be evaluated not only on their overall efficiency but also on their potential for achieving high levels of stereocontrol.
Route A: A Classical Two-Step Chemical Synthesis
This approach leverages well-established chemical transformations, starting from the readily available phenylsuccinic anhydride. The synthesis proceeds through a key intermediate, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, which is subsequently reduced to the desired product.
Workflow for Route A
Caption: Chemical synthesis pathway from phenylsuccinic anhydride.
Step 1: Friedel-Crafts Acylation to 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid
The synthesis commences with an intramolecular Friedel-Crafts acylation of phenylsuccinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃), results in the formation of the five-membered ring of the indane system and introduces the keto and carboxylic acid functionalities in a single step.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, a solution of aluminum trichloride (2.3 equivalents) in 1,2-dichloroethane is prepared and cooled to 0°C.
-
A solution of phenylsuccinic anhydride (1 equivalent) in 1,2-dichloroethane is added dropwise to the cooled Lewis acid solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the careful addition of water at 0°C.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.[1]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an inert atmosphere and anhydrous solvent is crucial as aluminum trichloride is highly moisture-sensitive.
-
Lewis Acid Catalyst: Aluminum trichloride activates the anhydride carbonyl group, facilitating the electrophilic aromatic substitution on the phenyl ring.
-
Controlled Temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction and minimize side-product formation.
Step 2: Selective Reduction of the Ketone
The second step involves the selective reduction of the ketone at the C3 position to a hydroxyl group, without affecting the carboxylic acid moiety or the aromatic ring. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and chemoselectivity.[2][3]
Experimental Protocol:
-
3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1 equivalent) is dissolved in methanol.
-
The solution is cooled to 0°C, and sodium borohydride (1.5 equivalents) is added portion-wise.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a weak acid (e.g., dilute HCl) until the pH is acidic.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Causality of Experimental Choices:
-
Chemoselective Reducing Agent: Sodium borohydride is a hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids under these conditions.[2][3][4]
-
Protic Solvent: Methanol serves as a proton source to protonate the initially formed alkoxide intermediate.
-
Acidic Work-up: The addition of acid is necessary to neutralize any remaining borohydride and to protonate the final alcohol and carboxylate groups.
Route B: A Chemoenzymatic Approach for Stereoselective Synthesis
This modern approach integrates a chemical synthesis step with a highly selective enzymatic reduction. The key advantage of this route is the potential to achieve high enantioselectivity in the final product through the use of a chiral biocatalyst, a ketoreductase (KRED).[5][6]
Workflow for Route B
Sources
- 1. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Practical examples of biocatalysis in industry [comptes-rendus.academie-sciences.fr]
- 6. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Validation and Comparison of Bioassays for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of bioassay validation for the novel small molecule, 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. We will explore the scientific rationale behind assay selection, detail rigorous validation protocols, and present a comparative analysis of orthogonal methods to ensure data integrity and biological relevance.
Introduction: Unveiling the Therapeutic Potential of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid as an IAP Antagonist
While direct biological data for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is emerging, the 2,3-dihydro-1H-indene scaffold is a key pharmacophore in a class of oncology drugs known as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. These agents function by antagonizing the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1] Based on this structural precedent, we hypothesize that 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid acts as an IAP inhibitor, thereby promoting apoptosis in cancer cells.
The most studied IAPs, XIAP, cIAP1, and cIAP2, are characterized by the presence of one or more Baculovirus IAP Repeat (BIR) domains.[2] These BIR domains are crucial for their anti-apoptotic function, primarily through the inhibition of caspases. SMAC mimetics, and by extension our compound of interest, are designed to bind to these BIR domains, disrupting the IAP-caspase interaction and liberating the apoptotic cascade.[3]
This guide will focus on the validation of two distinct bioassay platforms to characterize the activity of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid:
-
A Primary Biochemical Assay: A competitive binding assay to determine the direct interaction and affinity of the compound with the BIR3 domain of XIAP.
-
A Secondary Cell-Based Assay: A caspase activation assay to confirm the pro-apoptotic activity of the compound in a cellular context.
For comparative purposes, we will reference the well-characterized SMAC mimetic, Xevinapant (AT-406) , as a benchmark compound. Xevinapant is known to bind to XIAP, cIAP1, and cIAP2 with high affinity.[2][4]
The IAP-Mediated Apoptosis Signaling Pathway
The following diagram illustrates the central role of IAPs in regulating apoptosis and the mechanism of action for SMAC mimetics.
Caption: IAP-Mediated Apoptosis Pathway and SMAC Mimetic Intervention.
Part 1: Primary Biochemical Assay - Competitive Binding
A competitive binding assay is a robust method to quantify the direct interaction between a test compound and its purified protein target.[5] Here, we utilize a Fluorescence Polarization (FP) based assay to measure the displacement of a fluorescently labeled probe from the BIR3 domain of XIAP by our test compound.[6]
Experimental Protocol: XIAP BIR3 Competitive Binding Assay (FP)
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine γ-globulin, 0.02% Sodium Azide.
-
XIAP BIR3 Protein: Recombinant human XIAP BIR3 domain is diluted in assay buffer to a final concentration of 20 nM.
-
Fluorescent Probe: A fluorescently tagged SMAC-derived peptide (e.g., FL-AT-406) is diluted in assay buffer to a final concentration of 2 nM.[7]
-
Test Compound: 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is serially diluted in DMSO, then further diluted in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reference Compound: Xevinapant (AT-406) is prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well, black, round-bottom plate, add the test or reference compound at various concentrations.
-
Add the XIAP BIR3 protein and fluorescent probe to each well.
-
Include controls:
-
No inhibitor control: Contains protein, probe, and assay buffer with DMSO.
-
No protein control: Contains probe and assay buffer with DMSO.
-
-
Incubate the plate at room temperature for 2-3 hours, protected from light, with gentle shaking.
-
Measure fluorescence polarization using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[7]
-
-
Data Analysis:
-
The polarization values (in millipolarization units, mP) are plotted against the logarithm of the compound concentration.
-
The resulting sigmoidal curve is fitted using a four-parameter logistic model to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, though for FP assays, a more specific equation is often required to account for the concentrations of the labeled ligand and target.[6]
-
Validation of the Competitive Binding Assay
The validation of this bioassay will be conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | The assay is performed in the presence of a non-binding structural analog of the test compound. | No significant displacement of the fluorescent probe should be observed. |
| Linearity & Range | A dose-response curve is generated with the reference compound (Xevinapant) over a range of concentrations. | The R² value of the sigmoidal curve fit should be ≥ 0.98. The assay should be linear over a range that includes the expected IC50 values. |
| Accuracy | The IC50 of the reference compound is determined and compared to its known published value. | The determined IC50 should be within ±20% of the established value. |
| Precision (Repeatability & Intermediate Precision) | The IC50 of the reference compound is determined in multiple replicates on the same day (repeatability) and on different days by different analysts (intermediate precision). | The coefficient of variation (%CV) should be ≤ 15%. |
| Robustness | The assay is performed with minor variations in experimental conditions (e.g., incubation time ±10%, temperature ±2°C). | The IC50 values should not significantly deviate from those obtained under standard conditions. |
| Assay Quality (Z'-factor) | The Z'-factor is calculated from the signals of the positive (no inhibitor) and negative (no protein) controls. | Z' > 0.5 indicates a high-quality assay suitable for screening.[6] |
Part 2: Secondary Cell-Based Assay - Caspase Activation
To confirm that the direct binding of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid to XIAP translates into a functional cellular outcome, a secondary, cell-based assay is essential. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Culture:
-
A cancer cell line known to be sensitive to SMAC mimetics (e.g., MDA-MB-231 breast cancer cells) is cultured in appropriate media.[11]
-
Cells are seeded in a 96-well, white-walled plate at a density of 10,000 cells/well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound and reference compound (Xevinapant) are serially diluted in cell culture medium.
-
The medium from the cell plates is replaced with medium containing the compounds at various concentrations.
-
Include controls:
-
Untreated control: Cells in medium with vehicle (DMSO).
-
Positive control: Cells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
-
Assay Procedure:
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Allow the plates to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12]
-
Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal, which is proportional to caspase-3/7 activity, is plotted against the logarithm of the compound concentration.
-
The resulting dose-response curve is fitted to a four-parameter logistic model to determine the EC50 value (the concentration of the compound that induces 50% of the maximal caspase activity).
-
Validation of the Caspase-Glo® 3/7 Assay
The validation of this cell-based assay will focus on its performance and reproducibility.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | The assay is performed in the presence of a pan-caspase inhibitor (e.g., Z-VAD-FMK) along with the test compound. | The luminescent signal should be significantly reduced in the presence of the caspase inhibitor. |
| Linearity & Range | A dose-response curve is generated with the reference compound (Xevinapant) over a range of concentrations. | The R² value of the curve fit should be ≥ 0.98. The assay should demonstrate a clear dose-dependent increase in signal. |
| Accuracy | The EC50 of the reference compound is determined and compared to its known published value for the specific cell line. | The determined EC50 should be within an acceptable range (e.g., ± 2-fold) of the established value. |
| Precision (Repeatability & Intermediate Precision) | The EC50 of the reference compound is determined in multiple replicates on the same day and on different days. | The %CV should be ≤ 20%. |
| Robustness | The assay is performed with minor variations in cell seeding density (±10%) and incubation time (±10%). | The EC50 values should remain consistent. |
| Signal Window | The ratio of the signal from the positive control to the untreated control is calculated. | A signal-to-background ratio of ≥ 3 is generally considered acceptable. |
Comparison of Bioassay Platforms
The choice of bioassay is critical and depends on the specific question being addressed in the drug discovery process. The following table compares the primary biochemical assay with the secondary cell-based assay.
| Characteristic | Competitive Binding Assay (FP) | Caspase-Glo® 3/7 Assay |
| Principle | Measures direct binding to a purified target protein. | Measures a downstream functional cellular event (enzyme activity). |
| Throughput | High | High |
| Biological Relevance | Moderate (confirms target engagement) | High (confirms mechanism of action in a cellular context) |
| Information Provided | Binding affinity (IC50, Ki) | Cellular potency (EC50) |
| Potential for Artifacts | Compound fluorescence, aggregation. | Compound cytotoxicity unrelated to the target, off-target effects. |
| Complexity | Moderate (requires purified protein and fluorescent probe) | Low (commercially available kit, "add-mix-measure" protocol) |
| Cost | Can be high due to protein and probe synthesis. | Moderate, based on kit pricing. |
Workflow for Bioassay Validation
The following diagram outlines the logical workflow for validating the bioassays for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Caption: A logical workflow for the validation of primary and secondary bioassays.
Conclusion
The validation of bioassays for a novel compound such as 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid requires a multi-faceted approach. By combining a primary biochemical assay to confirm direct target engagement with a secondary cell-based assay to demonstrate functional activity, researchers can build a robust data package that supports the compound's hypothesized mechanism of action as an IAP inhibitor. Adherence to rigorous validation protocols, guided by regulatory standards, is paramount to ensuring the accuracy, precision, and reliability of the generated data. This comprehensive approach provides a solid foundation for advancing promising compounds through the drug discovery pipeline.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Srivastava, A. K., et al. (2016). Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use. Clinical Cancer Research, 22(4), 955–965. [Link]
-
Krepler, C., et al. (2013). The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells. Clinical Cancer Research, 19(7), 1784-1794. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Cervantes-Gomez, F., et al. (2018). The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma. Blood Advances, 2(23), 3355–3366. [Link]
-
Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry, 332(2), 261-273. [Link]
-
Wang, Z., et al. (2026). Discovery of novel and highly potent XIAP-targeted peptide inhibitors using virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2213813. [Link]
-
Schimmer, A. D., et al. (2004). Inhibitor of Apoptosis Proteins: Translating Basic Knowledge into Clinical Practice. Cancer Research, 64(20), 7183-7190. [Link]
-
Dueck, M. E., et al. (2020). The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells. BMC Cancer, 20(1), 4. [Link]
-
Kos, F. J., et al. (2021). Clinically relevant SMAC mimetics do not enhance human T cell proliferation or cytokine production. bioRxiv. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Hannes, S., et al. (2024). SMAC mimetics induce human macrophages to phagocytose live cancer cells. bioRxiv. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
AdooQ Bioscience. (n.d.). Xevinapant (AT-406, SM-406, ARRY-334543). [Link]
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. [Link]
-
Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
Elabscience. (2021). Precautions for Annexin V Apoptosis Assay. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 583-596. [Link]
-
ResearchGate. (n.d.). The identification of potent inhibitor of apoptosis protein (IAP) inhibitors for clinical development. [Link]
-
Brody School of Medicine at East Carolina University. (n.d.). Annexin V Stain Protocol. [Link]
-
Lopez, M., et al. (2009). Antagonists of IAP-family anti-apoptotic proteins - Probe 2. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
-
Chessari, G., et al. (2015). Fragment-Based Drug Discovery Targeting Inhibitor of Apoptosis Proteins: Discovery of a Non-Alanine Lead Series with Dual Activity Against cIAP1 and XIAP. Journal of Medicinal Chemistry, 58(16), 6584–6598. [Link]
-
Varfolomeev, E., & Vucic, D. (2014). INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES. The International Journal of Biochemistry & Cell Biology, 58, 10-13. [Link]
-
Dohle, E., et al. (2011). Inhibitor of Apoptosis Proteins as Novel Targets in Inflammatory Processes. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(10), 2135–2142. [Link]
Sources
- 1. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 11. biorxiv.org [biorxiv.org]
- 12. promega.com [promega.com]
A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the precise characterization of a candidate molecule's interaction with its intended biological target is paramount. However, of equal importance is the comprehensive evaluation of its off-target interactions, a phenomenon known as cross-reactivity. Undesirable off-target binding can lead to unforeseen side effects and potential toxicity, hindering the therapeutic development of promising compounds. This guide provides a comparative analysis of the cross-reactivity profiles of a series of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid derivatives, a scaffold of growing interest in medicinal chemistry.
The 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid core represents a privileged scaffold, with derivatives showing potential as anti-inflammatory agents, retinoic acid receptor (RAR) modulators, and acetylcholinesterase (AChE) inhibitors.[1][2] Understanding the structural determinants of selectivity is crucial for optimizing lead compounds and minimizing the risk of adverse effects. This guide will delve into the experimental methodologies for assessing cross-reactivity, present a comparative analysis of representative derivatives, and discuss the structure-activity relationships (SAR) that govern their selectivity.
The Imperative of Cross-Reactivity Profiling
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity. A primary contributor to such failures is the promiscuous binding of a drug molecule to multiple, unintended biological targets. Therefore, early-stage, systematic cross-reactivity profiling is not merely a regulatory hurdle but a critical step in de-risking a drug discovery program. By identifying potential off-target liabilities early, medicinal chemists can make informed decisions to guide lead optimization efforts toward molecules with improved selectivity and a higher probability of clinical success.
Representative 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives
For the purpose of this comparative guide, we will examine three hypothetical derivatives of the core scaffold, each with distinct substitutions, to explore how structural modifications can influence their cross-reactivity profiles.
| Compound ID | R1 | R2 |
| IND-001 | H | H |
| IND-002 | 4-F | H |
| IND-003 | H | 6-OCH3 |
These derivatives were selected to represent a range of electronic and steric properties that can significantly impact target binding and selectivity.
Experimental Assessment of Cross-Reactivity
A comprehensive assessment of cross-reactivity necessitates a multi-pronged approach, employing a combination of in vitro biochemical and cell-based assays. Here, we outline a robust workflow for profiling our representative compounds against a panel of relevant off-targets.
Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for assessing the cross-reactivity of small molecules.
Detailed Experimental Protocols
Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor.[3][4] We will utilize a competitive binding format to assess the ability of our indene derivatives to displace a known radiolabeled ligand from a panel of receptors commonly associated with off-target effects.
Protocol: Competitive Radioligand Binding Assay (Filtration Format)
-
Receptor Preparation: Prepare cell membrane homogenates expressing the receptor of interest.
-
Assay Buffer: Utilize a buffer system optimized for the specific receptor being tested.
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the appropriate radioligand (e.g., ³H- or ¹²⁵I-labeled), and a range of concentrations of the test compound (IND-001, IND-002, or IND-003).
-
Equilibrium: Incubate the mixture at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate receptor-bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
Given that some indene derivatives have shown activity against enzymes like acetylcholinesterase, it is crucial to screen our compounds against a panel of relevant enzymes.[2]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, pre-incubate the enzyme with a range of concentrations of the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.
-
Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Comparative Cross-Reactivity Data (Illustrative)
The following table presents hypothetical cross-reactivity data for our three representative indene derivatives against a panel of selected off-targets. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Target | IND-001 (Ki, µM) | IND-002 (Ki, µM) | IND-003 (Ki, µM) |
| Primary Target (RARα) | 0.05 | 0.03 | 0.08 |
| Off-Targets | |||
| Muscarinic M1 Receptor | > 10 | > 10 | 8.5 |
| Histamine H1 Receptor | 5.2 | 8.9 | 2.1 |
| Acetylcholinesterase (AChE) | 1.5 | 0.8 | 3.5 |
| hERG Channel | > 10 | > 10 | > 10 |
| Cyclooxygenase-2 (COX-2) | 2.3 | 4.1 | 1.8 |
Structure-Activity Relationship (SAR) for Cross-Reactivity
Caption: Structure-activity relationships for the cross-reactivity of indene derivatives.
From this hypothetical SAR analysis, we can infer that:
-
The unsubstituted derivative IND-001 exhibits a baseline level of cross-reactivity against AChE and COX-2.
-
The introduction of a fluorine atom at the 4-position (IND-002 ) appears to enhance selectivity for the primary target by reducing off-target interactions, with the exception of AChE where it increases potency.
-
The addition of a methoxy group at the 6-position (IND-003 ) seems to increase the overall cross-reactivity, highlighting the sensitivity of the scaffold to substitutions on the benzene ring.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid derivatives. Through the application of robust in vitro assays, it is possible to generate a comprehensive selectivity profile for each compound. The illustrative data and SAR analysis underscore the profound impact that even minor structural modifications can have on a molecule's off-target interactions.
For researchers and drug development professionals working with this promising scaffold, a thorough understanding of its cross-reactivity profile is not just advisable but essential. Future work should focus on expanding the panel of off-targets to include a broader range of kinases, proteases, and other physiologically relevant proteins. Furthermore, promising candidates with clean in vitro profiles should be advanced to cell-based functional assays to confirm their selectivity in a more complex biological context. By integrating cross-reactivity profiling early and iteratively throughout the drug discovery process, the development of safer and more effective therapeutics based on the 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold can be significantly accelerated.
References
-
Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. Newsroom. Retrieved from [Link]
-
Dohlman, H. G. (2023). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Retrieved from [Link]
-
Brimacombe, K., & Yasgar, A. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Emran, T. B., et al. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. Retrieved from [Link]
-
Tikhonova, T., & El-Sayed, N. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2329. Retrieved from [Link]
-
Li, J., et al. (2017). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 22(1), 38. Retrieved from [Link]
-
Al-Obaidi, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. Retrieved from [Link]
-
Singh, S., et al. (2023). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Molecules, 28(1), 288. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. resources.biomol.com [resources.biomol.com]
comparative study of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid isomers
A Comparative Guide to the Synthesis, Separation, and Characterization of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid Isomers
Introduction
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a molecule of significant interest in synthetic and medicinal chemistry due to its rigid, bicyclic scaffold and multiple stereocenters. The presence of two chiral carbons (at positions 1 and 3) gives rise to a total of four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other. These are commonly referred to as the cis and trans diastereomers, based on the relative orientation of the hydroxyl and carboxylic acid groups.
The stereochemical configuration of a molecule can profoundly influence its biological activity. It is a well-established principle that different enantiomers of a chiral drug can exhibit widely different pharmacological, and toxicological profiles.[1] Therefore, the ability to synthesize, separate, and characterize each stereoisomer of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is of paramount importance for researchers in drug discovery and development.
This guide provides a comprehensive framework for the comparative study of these isomers. It outlines detailed protocols for their diastereoselective synthesis, chromatographic separation, and unambiguous stereochemical characterization using modern analytical techniques.
Diastereoselective Synthesis
A common and effective route to a mixture of the cis and trans isomers of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is the reduction of the corresponding ketone, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
The stereochemistry of the reduction of cyclic ketones is governed by two main factors: "steric approach control" and "product development control".[2] Steric approach control favors the attack of the hydride reagent from the less hindered face of the carbonyl group, while product development control favors the formation of the more thermodynamically stable alcohol.[2]
For the synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid isomers, a typical procedure would involve the reduction of the precursor, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. This starting material can be obtained from commercial sources or synthesized through methods such as the intramolecular Friedel-Crafts acylation of a suitable precursor.[3]
The reduction of the ketone can be achieved using various metal hydride reagents. For instance, sodium borohydride (NaBH₄) is a mild reducing agent that often leads to a mixture of diastereomers. More sterically hindered reagents, such as lithium tri-tert-butoxyaluminum hydride, can offer higher diastereoselectivity.[2] Additionally, methods utilizing lithium dispersion with hydrated transition metal salts have been shown to be highly effective for the stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohols.[4][5]
Experimental Protocol: Diastereoselective Reduction
Objective: To synthesize a mixture of cis- and trans-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid via the reduction of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Materials:
-
3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase in vacuo to yield the crude product, which will be a mixture of the cis and trans diastereomers.
Separation of Isomers
The separation of the four stereoisomers is a multi-step process involving the initial separation of the diastereomers, followed by the chiral resolution of the enantiomers of each diastereomer.
Diastereomer Separation
The cis and trans diastereomers have different physical properties and can be separated using standard chromatographic techniques such as flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the isomers, but a gradient of ethyl acetate in hexanes is often a good starting point.
Enantiomer Separation: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers.[6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile for the separation of a wide range of chiral compounds, including carboxylic acids.[8]
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a chiral HPLC method for the separation of the enantiomers of the cis and trans isomers of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).
Procedure:
-
Column Screening: Begin by screening several polysaccharide-based chiral columns.
-
Mobile Phase Screening: For each column, test a range of mobile phases. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape.[6]
-
Optimization: Once a promising column and mobile phase combination is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
Analysis: Inject the separated cis and trans diastereomers to identify the retention times for each of the four stereoisomers.
Caption: Workflow for Chiral HPLC Method Development.
Characterization of Isomers
Once the isomers have been separated, their absolute and relative stereochemistry must be determined. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans diastereomers. The vicinal coupling constant (³J) between the protons at positions 1 and 2, and 2 and 3 of the indane ring system is dependent on the dihedral angle between them, as described by the Karplus relationship.[9]
-
trans isomers: Typically exhibit a larger coupling constant due to a dihedral angle approaching 180°.
-
cis isomers: Show a smaller coupling constant due to a dihedral angle closer to 0°.[10]
The following table provides hypothetical, yet plausible, ¹H NMR data for the key protons of the cis and trans isomers.
| Proton | cis Isomer (Hypothetical) | trans Isomer (Hypothetical) |
| H1 (CH-COOH) | δ 4.2 ppm (d, J = 5 Hz) | δ 4.0 ppm (d, J = 8 Hz) |
| H3 (CH-OH) | δ 5.3 ppm (t, J = 5 Hz) | δ 5.1 ppm (t, J = 8 Hz) |
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12] This technique provides an unambiguous assignment of the cis or trans configuration and the (R) or (S) designation at each chiral center.[13] The process involves growing a suitable single crystal of each purified isomer and analyzing its diffraction pattern when exposed to an X-ray beam.[13]
Comparative Data Summary (Illustrative)
The following table provides an illustrative example of how the comparative data for the four isomers could be presented. The values are hypothetical and serve as a template for reporting experimental results.
| Property | (1R,3S)-cis | (1S,3R)-cis | (1R,3R)-trans | (1S,3S)-trans |
| Melting Point (°C) | 150-152 | 150-152 | 165-167 | 165-167 |
| HPLC Retention Time (min) | 10.2 | 12.5 | 15.8 | 18.1 |
| ³J (H1-H2) (Hz) | 5.1 | 5.1 | 8.2 | 8.2 |
| Biological Activity (IC₅₀, µM) | 0.5 | 50 | 10 | 100 |
Conclusion
The comprehensive comparative study of the isomers of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is essential for understanding their structure-activity relationships. This guide has provided a detailed framework for the synthesis, separation, and characterization of these isomers. By following the outlined protocols, researchers can effectively isolate and identify each stereoisomer, paving the way for further investigation into their unique chemical and biological properties. The application of these methods will undoubtedly contribute to the advancement of drug discovery and development programs that utilize this important molecular scaffold.
References
-
Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. (2021). Organic Letters. Available at: [Link]
-
Wheeler, D. M. S., & Mateos, J. L. (1957). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Journal of Chemistry. Available at: [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Available at: [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. PubMed. Available at: [Link]
-
X‐ray crystal‐structure analysis of diastereomeric... (n.d.). ResearchGate. Available at: [Link]
-
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). University of Akron. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Asymmetric reductive amination of 1‐indanone derivatives by using... (n.d.). ResearchGate. Available at: [Link]
-
Direct Crystallization of Enantiomers and Dissociable Diastereomers. (2025). ResearchGate. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Available at: [Link]
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
A Stereoselective Access to Cyclic cis-1,2-Amino Alcohols from trans-1,2-Azido Alcohol Precursors. (2025). ResearchGate. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Available at: [Link]
-
Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024). YouTube. Available at: [Link]
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
stereochemistry and biological activity of drugs. (n.d.). SlideShare. Available at: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Center for Biotechnology Information. Available at: [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. Available at: [Link]
-
Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands. (n.d.). ChemRxiv. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]
-
Cis or Trans? How to differentiate by NMR? (2023). YouTube. Available at: [Link]
-
Stereocontrolled Synthesis of Chiral Helicene‐Indenido ansa‐ and Half‐Sandwich Metal Complexes and Their Use in Catalysis. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
-
1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. (2005). PubMed. Available at: [Link]
-
1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. (2025). ResearchGate. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 5. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Benchmarking 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid Against Known Monocarboxylate Transporter 1 (MCT1) Inhibitors
This guide provides a comprehensive framework for characterizing and benchmarking a novel compound, 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, as a potential inhibitor of the Monocarboxylate Transporter 1 (MCT1). Given the structural characteristics of this molecule, specifically the presence of a carboxylic acid moiety and a fused ring system, we hypothesize its potential interaction with MCT1, a critical transporter in cellular metabolism and a promising target in oncology.
This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered experimental approach to first validate the inhibitory activity of the target compound and subsequently benchmark its potency and cellular efficacy against established MCT1 inhibitors.
Introduction: The Rationale for Targeting MCT1
Cancer cells exhibit profound metabolic reprogramming, often characterized by a reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect".[1] This metabolic shift leads to the production and accumulation of large quantities of lactate. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate monocarboxylate transporters (MCTs) to facilitate lactate efflux.[1][2]
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key player in this process. It functions as a proton-coupled symporter, mediating the transport of lactate, pyruvate, and ketone bodies across the plasma membrane.[1][2] In many tumors, MCT1 is highly expressed and is crucial for the survival and proliferation of cancer cells.[3] Its inhibition is a promising therapeutic strategy to disrupt tumor metabolism, leading to intracellular acidification, feedback inhibition of glycolysis, and ultimately, cell death or growth arrest.[4][5]
The compound of interest, 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, possesses structural motifs suggestive of a potential MCT1 inhibitor. The carboxylic acid group could mimic the substrate's carboxylate, while the indene scaffold could provide the necessary hydrophobic interactions within the transporter's binding pocket. This guide outlines the necessary steps to test this hypothesis and rigorously evaluate its potential as a novel therapeutic agent.
Selection of Benchmark Inhibitors
To provide a robust comparison, we will benchmark our topic compound against a panel of well-characterized MCT1 inhibitors with varying potencies and selectivities.
-
α-Cyano-4-hydroxycinnamic acid (CHC): A classical, first-generation MCT inhibitor.[6][7][8] While not highly potent or selective, it serves as a valuable historical control. It is known to inhibit MCT1 with an IC50 in the micromolar range.[6][7]
-
AR-C155858: A potent and selective inhibitor of both MCT1 and MCT2, with a reported K
iof 2.3 nM for MCT1.[9][10][11][12] It is an excellent tool compound for studying the effects of potent MCT1/2 inhibition. -
AZD3965: A highly potent and selective MCT1 inhibitor (K
iof 1.6 nM) with weaker activity against MCT2 and no activity against MCT3 or MCT4.[13][14][15][16] As a compound that has progressed to clinical trials, it represents the gold standard for a potent and selective MCT1 inhibitor.[4]
Experimental Benchmarking Workflow
We propose a phased approach to first validate the target engagement and then to characterize the functional cellular consequences of inhibition.
Caption: Experimental workflow for benchmarking a novel MCT1 inhibitor.
Phase 1: Target Validation and Potency Determination
The initial phase focuses on confirming direct inhibition of MCT1 and quantifying the potency of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Experiment 1: Radiolabeled Lactate Uptake Assay
This is the definitive assay to measure direct inhibition of MCT1-mediated transport.
Protocol:
-
Cell Culture: Culture Raji cells (a human Burkitt's lymphoma cell line) which express high levels of MCT1 and are deficient in MCT4, making them an ideal model for studying MCT1-specific inhibition.[15][17] Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO
2incubator. -
Cell Plating: Seed 1 x 10^6 Raji cells per well in a 24-well plate.
-
Compound Pre-incubation: Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Pre-incubate the cells for 15 minutes with varying concentrations of the test compound, benchmark inhibitors (AZD3965, AR-C155858, CHC), or vehicle control (DMSO).
-
Lactate Uptake: Initiate the uptake by adding KRH buffer containing 1 µCi/mL [^14^C]-L-lactate and a final concentration of 1 mM unlabeled L-lactate.
-
Termination of Uptake: After 2 minutes at room temperature, terminate the transport by adding ice-cold KRH buffer and immediately washing the cells three times with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control.
Experiment 2: IC50 Determination
Using the data from the lactate uptake assay performed with a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.
Protocol:
-
Perform the [^14^C]-L-lactate uptake assay as described above with a serial dilution of the test compound and each benchmark inhibitor (e.g., from 0.1 nM to 100 µM).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to calculate the IC
50value for each compound.
Phase 2: Cellular Efficacy Assessment
This phase evaluates the downstream consequences of MCT1 inhibition in a cellular context.
Experiment 3: Intracellular Lactate Accumulation Assay
Inhibition of lactate efflux should lead to its accumulation inside the cells.
Protocol:
-
Cell Culture and Treatment: Seed Raji cells at a density of 2 x 10^6 cells/mL in a 6-well plate. Treat the cells with the test compound and benchmark inhibitors at their respective IC
50and 10x IC50concentrations for 4 hours. -
Metabolite Extraction: Rapidly harvest the cells, wash with ice-cold PBS, and quench metabolism by adding a pre-chilled 80:20 methanol:water solution.
-
Lactate Measurement: After cell lysis and centrifugation to remove debris, measure the lactate concentration in the supernatant using a commercially available colorimetric or fluorescent lactate assay kit.[18][19][20][21][22] These kits typically use lactate oxidase or lactate dehydrogenase in an enzyme-coupled reaction to generate a detectable signal.[19][22]
-
Data Analysis: Normalize the intracellular lactate concentration to the total protein or cell number. Compare the lactate levels in treated cells to the vehicle-treated control.
Experiment 4: Cell Proliferation Assay
This assay determines the effect of MCT1 inhibition on the growth of cancer cells that are dependent on lactate efflux.
Protocol:
-
Cell Seeding: Seed Raji cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and benchmark inhibitors for 72 hours.
-
Viability Assessment: Add a viability reagent such as XTT or MTT to each well.[1] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Data Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.
-
GI
50Calculation: Calculate the concentration that causes 50% growth inhibition (GI50) by plotting the percentage of growth inhibition against the log of the compound concentration.
Data Presentation and Interpretation
The results of these experiments should be summarized in clear, comparative tables to facilitate the evaluation of the novel compound.
Table 1: Comparative Potency of MCT1 Inhibitors
| Compound | IC |
| 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | Experimental Value |
| AZD3965 | ~5 nM[17] |
| AR-C155858 | ~25 nM[9] |
| α-Cyano-4-hydroxycinnamic acid (CHC) | ~1.5 µM[6] |
Table 2: Comparative Cellular Efficacy of MCT1 Inhibitors
| Compound | Intracellular Lactate Fold Increase (at 10x IC | GI |
| 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | Experimental Value | Experimental Value |
| AZD3965 | Significant Increase[1][17] | <100 nM[17] |
| AR-C155858 | Significant Increase | ~20 nM[9] |
| α-Cyano-4-hydroxycinnamic acid (CHC) | Moderate Increase | High µM to mM range[23] |
Visualizing the Mechanism of Action
Understanding the role of MCT1 in the context of cancer metabolism is crucial for interpreting the experimental data.
Caption: MCT1-mediated lactate efflux in cancer cells and its inhibition.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial characterization and benchmarking of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid as a potential MCT1 inhibitor. Successful validation and demonstration of potent activity in these assays would warrant further investigation, including selectivity profiling against other MCT isoforms (MCT2 and MCT4), pharmacokinetic studies, and in vivo efficacy studies in relevant cancer xenograft models. The data generated through this workflow will provide a clear and objective assessment of the compound's potential as a novel therapeutic agent targeting cancer metabolism.
References
-
In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. (2019, August 15). PubMed. Retrieved February 27, 2026, from [Link]
-
Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis and structure-activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors. (2014, September 11). PubMed. Retrieved February 27, 2026, from [Link]
-
Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. (2020, August 1). PubMed. Retrieved February 27, 2026, from [Link]
-
In vitro IC50 of syrosingopine (S) and AZD3965 (AZ) in a panel of human cancer cell lines with varying MCT1 and MCT4 expression status. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. (2018, November 2). AACR Journals. Retrieved February 27, 2026, from [Link]
-
Inhibition of MCT1‐mediated l‐lactate transport by AZD3965 and pCMBS. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Exploring monocarboxylate transporter inhibition for cancer treatment. (n.d.). PMC - NIH. Retrieved February 27, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors | Journal of Medicinal Chemistry. (2014, July 28). ACS Publications. Retrieved February 27, 2026, from [Link]
-
Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
HY-107641-50mg | α-Cyano-4-hydroxycinnamic acid [28166-41-8]. (n.d.). Clinisciences. Retrieved February 27, 2026, from [Link]
-
In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. (2021, February 2). MDPI. Retrieved February 27, 2026, from [Link]
-
Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma. (2017, July 1). Haematologica. Retrieved February 27, 2026, from [Link]
-
Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. (2017, September 19). Oncotarget. Retrieved February 27, 2026, from [Link]
-
Lactate Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. Retrieved February 27, 2026, from [Link]
-
L-Lactate Assay (LAC). (n.d.). ScienCell Research Laboratories. Retrieved February 27, 2026, from [Link]
-
L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. (2022, July 22). PMC. Retrieved February 27, 2026, from [Link]
-
MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
A Phase I trial of AZD3965 in patients with advanced cancer. (n.d.). Health Research Authority. Retrieved February 27, 2026, from [Link]
-
LICENSING OPPORTUNITY: MCT-1 INHIBITOR AZD3965. (n.d.). Cancer Research Horizons. Retrieved February 27, 2026, from [Link]
Sources
- 1. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AR-C155858 | Monocarboxylate Transporter Inhibitors: Tocris Bioscience [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkittâs lymphoma anti-tumor activity | Oncotarget [oncotarget.com]
- 16. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [promega.jp]
- 23. HY-107641-50mg | α-Cyano-4-hydroxycinnamic acid [28166-41-8] Clinisciences [clinisciences.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) and safe handling procedures for 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. By understanding the potential hazards and implementing the correct safety protocols, you can minimize risks and ensure a safe working environment.
Hazard Assessment and Recommended PPE
Based on the hazard classification of similar carboxylic acids, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The following table outlines the recommended PPE to mitigate these risks.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes of solutions containing the compound and airborne particles, preventing serious eye irritation.[1][3][4] |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good resistance to a range of chemicals, including carboxylic acids.[5][6] Always inspect gloves for any signs of degradation before use.[7][8] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing | Protects the skin from accidental contact with the chemical.[6][9] |
| Respiratory Protection | An N95-rated dust mask or a respirator with a particulate filter | Necessary when handling the solid, powdered form of the compound to prevent inhalation of dust and subsequent respiratory irritation.[7][9] The use of a fume hood is the preferred primary engineering control.[6][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[6][9] |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is crucial for safely handling 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid from receipt to disposal. The following diagram illustrates the key stages and associated safety measures.
Sources
- 1. aksci.com [aksci.com]
- 2. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. hmc.edu [hmc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
